Product packaging for 3-Bromoimidazo[1,2-a]pyrimidine(Cat. No.:CAS No. 6840-45-5)

3-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1272073
CAS No.: 6840-45-5
M. Wt: 198.02 g/mol
InChI Key: GNHZXUKWLSWKHB-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B1272073 3-Bromoimidazo[1,2-a]pyrimidine CAS No. 6840-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine
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InChI

InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHZXUKWLSWKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377182
Record name 3-Bromoimidazo[1,2-a]pyrimidine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6840-45-5
Record name 3-Bromoimidazo[1,2-a]pyrimidine
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Record name 3-Bromoimidazo[1,2-a]pyrimidine
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Foundational & Exploratory

One-Pot Synthesis of 3-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The introduction of a bromine atom at the 3-position provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This technical guide details a proposed one-pot synthetic approach to 3-Bromoimidazo[1,2-a]pyrimidine, consolidating data from established methodologies for the synthesis of the core structure and its subsequent regioselective bromination.

Synthetic Strategy: A One-Pot, Two-Step Approach

The proposed one-pot synthesis of 3-bromo-2-phenylimidazo[1,2-a]pyrimidine involves two sequential steps in a single reaction vessel:

  • Formation of the Imidazo[1,2-a]pyrimidine Core: This is achieved through the classical condensation reaction between a 2-aminopyrimidine and an α-bromoketone. To streamline the process, the α-bromoketone can be generated in situ from the corresponding ketone.

  • Regioselective C3-Bromination: Following the formation of the imidazo[1,2-a]pyrimidine ring system, a brominating agent is introduced to regioselectively install a bromine atom at the electron-rich C3 position.

This one-pot approach offers significant advantages by reducing workup steps, minimizing solvent waste, and improving overall efficiency compared to a stepwise procedure.

One_Pot_Synthesis A 2-Aminopyrimidine C α-Bromoacetophenone (in situ) B Acetophenone B->C Brominating Agent (e.g., NBS) D 2-Phenylimidazo[1,2-a]pyrimidine C->D E 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine D->E Brominating Agent (e.g., NBS)

Figure 1: Proposed one-pot synthetic workflow.

Data Presentation: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

The following tables summarize quantitative data for the synthesis of the imidazo[1,2-a]pyrimidine core, which is the initial and crucial step in the one-pot synthesis of the target 3-bromo derivative.

Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine via Condensation

Entry2-Aminopyrimidineα-HaloketoneSolventReaction ConditionsYield (%)Reference
12-Aminopyrimidine2-BromoacetophenoneAcetoneReflux, 5 h90[1]
22-Aminopyrimidine2-BromoacetophenoneAqueous EthanolDBU, Room Temp.80-94[2]
32-Aminopyrimidine2-BromoacetophenoneEthanol--[3]

Table 2: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives from Acetophenones

EntryAcetophenone Derivative2-Aminopyridine DerivativeBrominating AgentReaction ConditionsYield (%)Reference
1Acetophenone2-Aminopyridine[Bmim]Br₃Na₂CO₃, Room Temp., 40 min82[4]
2p-Me-Acetophenone2-Aminopyridine[Bmim]Br₃Na₂CO₃, Room Temp., 40 min77[4]
3p-MeO-Acetophenone2-Aminopyridine[Bmim]Br₃Na₂CO₃, Room Temp., 40 min75[4]
4p-F-Acetophenone2-Aminopyridine[Bmim]Br₃Na₂CO₃, Room Temp., 40 min89[4]
5p-Cl-Acetophenone2-Aminopyridine[Bmim]Br₃Na₂CO₃, Room Temp., 40 min86[4]
6p-Br-Acetophenone2-Aminopyridine[Bmim]Br₃Na₂CO₃, Room Temp., 40 min87[4]

Note: The data in Table 2 is for the analogous imidazo[1,2-a]pyridine system but provides a strong indication of the feasibility and expected yields for the pyrimidine counterpart.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involved in the proposed one-pot synthesis.

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine (Core Structure)

This protocol is based on the classical condensation reaction.

Materials:

  • 2-Aminopyrimidine (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Acetone

  • 3N Hydrochloric Acid

  • 15% Ammonium Hydroxide Solution

  • Ethanol

Procedure: [1]

  • To a round-bottom flask, add 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol).

  • Add 150 mL of acetone and stir the mixture at reflux for 5 hours.

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the filter cake with acetone.

  • Dissolve the obtained solid in 200 mL of 3N dilute hydrochloric acid and reflux with stirring for 1 hour.

  • Cool the solution and add 15% dilute ammonia dropwise to adjust the pH to ~8.

  • Cool to room temperature, filter the resulting solid, and recrystallize from ethanol to afford 2-phenylimidazo[1,2-a]pyrimidine.

Protocol 2: Proposed One-Pot Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine

This proposed protocol combines the in-situ generation of the α-bromoketone, cyclocondensation, and subsequent C3-bromination.

Materials:

  • Acetophenone (1.0 equiv)

  • 2-Aminopyrimidine (1.2 equiv)

  • N-Bromosuccinimide (NBS) (2.1 equiv)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Base (e.g., Na₂CO₃)

Procedure:

  • Step 1: In situ Bromination and Cyclocondensation

    • To a stirred solution of acetophenone (1.0 equiv) in the chosen solvent, add N-Bromosuccinimide (1.05 equiv) portion-wise at room temperature.

    • Stir the mixture for 1-2 hours until the formation of α-bromoacetophenone is complete (can be monitored by TLC).

    • Add 2-aminopyrimidine (1.2 equiv) and a base such as Na₂CO₃ (1.5 equiv) to the reaction mixture.

    • Heat the reaction to reflux and monitor the formation of 2-phenylimidazo[1,2-a]pyrimidine by TLC (typically 3-6 hours).

  • Step 2: C3-Bromination

    • After the formation of the imidazo[1,2-a]pyrimidine core is complete, cool the reaction mixture slightly.

    • Add a second portion of N-Bromosuccinimide (1.05 equiv) to the reaction mixture.

    • Continue stirring at room temperature or gentle heating (e.g., 40-50 °C) and monitor the formation of the 3-bromo product by TLC.

    • Upon completion, cool the reaction mixture, quench with an aqueous solution of sodium thiosulfate, and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-phenylimidazo[1,2-a]pyrimidine.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and intermediates in the proposed one-pot synthesis.

Reaction_Mechanism R1 Acetophenone I1 α-Bromoacetophenone R1->I1 NBS (1.05 eq) R2 2-Aminopyrimidine I2 2-Phenylimidazo[1,2-a]pyrimidine R3 NBS (2.1 eq) P 3-Bromo-2-phenylimidazo [1,2-a]pyrimidine I1->I2 I2->P NBS (1.05 eq)

Figure 2: Key transformations in the one-pot synthesis.

This technical guide provides a comprehensive overview of a plausible and efficient one-pot synthesis of this compound. The provided data and experimental protocols, derived from established literature on analogous systems, offer a solid foundation for researchers to adapt and optimize this synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

Spectroscopic Characterization of 3-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromoimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this document presents a representative analysis based on established principles of spectroscopy and data from closely related analogs. It includes detailed, standardized experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. All quantitative data is summarized in structured tables for clarity. Furthermore, a logical workflow for the spectroscopic characterization of novel compounds is presented using a Graphviz diagram. This guide is intended to serve as a practical resource for researchers involved in the synthesis, identification, and application of imidazo[1,2-a]pyrimidine derivatives.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 3-position of the imidazo[1,2-a]pyrimidine scaffold can significantly influence the molecule's electronic properties, reactivity, and biological profile, making this compound a valuable synthon for the development of novel therapeutic agents.

Accurate structural elucidation and purity assessment are critical in the drug discovery process. Spectroscopic techniques are indispensable tools for achieving this. This guide outlines the fundamental spectroscopic methods for characterizing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
CAS Number 6840-45-5
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported

Spectroscopic Data (Representative)

The following sections present representative spectroscopic data for this compound. This data is predicted based on the analysis of the core imidazo[1,2-a]pyrimidine structure and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for the protons of this compound are presented in Table 2.

Table 2: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8 - 8.0s-
H-5~8.4 - 8.6ddJ = 6.8, 1.5
H-6~6.8 - 7.0ddJ = 6.8, 4.2
H-7~8.2 - 8.4ddJ = 4.2, 1.5

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule. The predicted chemical shifts for the carbons of this compound are shown in Table 3.

Table 3: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2~130 - 135
C-3~105 - 110
C-5~145 - 150
C-6~110 - 115
C-7~135 - 140
C-8a~148 - 152
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this compound are listed in Table 4.

Table 4: Representative FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000C-H stretch (aromatic)Medium
~1640 - 1620C=N stretchStrong
~1580 - 1450C=C stretch (aromatic)Medium-Strong
~1300 - 1000C-N stretchMedium
~700 - 600C-Br stretchMedium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is a suitable method. The expected major fragments are detailed in Table 5.

Table 5: Representative Mass Spectrometry Data (Electron Impact) for this compound

m/zIonRelative Intensity
197/199[M]⁺High (Isotopic pattern for Br)
118[M - Br]⁺Medium
91[C₅H₃N₂]⁺Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima for this compound in a polar solvent like ethanol are predicted in Table 6.

Table 6: Representative UV-Vis Data for this compound (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~250~15,000π → π
~320~8,000π → π

Experimental Protocols

The following are detailed protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1 mg of this compound with 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Record the spectrum in transmittance mode. Perform a background scan using a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron impact (EI) ionization source.

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Ionization:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

  • Mass Analysis:

    • Analyzer Type: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50 - 500

  • Data Processing: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in absolute ethanol at a concentration of 1 mg/mL. Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Scan Range: 200 - 800 nm

    • Blank: Use absolute ethanol in the reference cuvette.

    • Cuvette Path Length: 1 cm

  • Data Processing: Record the absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation purification->ms nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon-Hydrogen Framework ms->nmr ir FT-IR Spectroscopy Identify Functional Groups nmr->ir uv UV-Vis Spectroscopy Investigate Electronic Transitions ir->uv data_integration Integrate Spectroscopic Data uv->data_integration structure_elucidation Propose/Confirm Structure data_integration->structure_elucidation

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathway (Hypothetical)

As this compound is an analog of purine, it could potentially interact with signaling pathways involving purinergic receptors or kinases. The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a generic imidazo[1,2-a]pyrimidine derivative as a kinase inhibitor.

signaling_pathway compound This compound (Kinase Inhibitor) receptor Receptor Tyrosine Kinase (RTK) compound->receptor Binds to ATP-binding site substrate Substrate Protein receptor->substrate Phosphorylation p_substrate Phosphorylated Substrate receptor->p_substrate atp ATP atp->receptor Binds response Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Hypothetical signaling pathway of this compound as a kinase inhibitor.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The representative data and detailed experimental protocols offer a valuable resource for researchers working with this compound and its derivatives. The presented workflow illustrates a systematic approach to the structural elucidation of novel small molecules. Further experimental work is required to obtain and publish a complete, validated spectroscopic dataset for this compound.

3-Bromoimidazo[1,2-a]pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential biological activities of 3-Bromoimidazo[1,2-a]pyrimidine. This heterocyclic scaffold is a key building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents.

Core Chemical Structure and Properties

This compound is a fused heterocyclic system consisting of an imidazole ring fused to a pyrimidine ring, with a bromine atom substituted at the 3-position. This substitution is critical for its utility as an intermediate, allowing for further functionalization through various cross-coupling reactions.

Chemical Identity

The fundamental identifiers and descriptors for this compound are summarized below.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 6840-45-5[1][2][3]
Molecular Formula C₆H₄BrN₃[1][2][3]
Molecular Weight 198.02 g/mol [1][2][3]
Canonical SMILES C1=CN2C(=CN=C2N=C1)Br[1]
InChI InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H[1][3]
InChIKey GNHZXUKWLSWKHB-UHFFFAOYSA-N[1][3]
Physicochemical Properties

The known and predicted physicochemical properties are crucial for handling, formulation, and experimental design.

PropertyValueReference
Appearance Yellowish to light brown solid/crystal[2]
Solubility Sparingly soluble in water[2]
pKa (Predicted) 2.55 ± 0.30[2]
XLogP3-AA 2.1[1][2]
Topological Polar Surface Area 30.2 Ų[1][2]
Hydrogen Bond Acceptor Count 2[2]
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)[2]

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis is vital for analog development. The primary route involves a two-step process: initial formation of the imidazo[1,2-a]pyrimidine core followed by regioselective bromination.

Experimental Protocol: Synthesis

Step 1: Synthesis of Imidazo[1,2-a]pyrimidine via Cyclocondensation

This procedure is adapted from established methods for the synthesis of the core scaffold[1][4].

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Reagent Addition: Add an α-haloketone, such as 2-bromoacetaldehyde or a precursor thereof (1.1 eq), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or under gentle reflux overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the imidazo[1,2-a]pyrimidine core.

Step 2: Electrophilic Bromination at the C3-Position

This protocol is based on methods for direct bromination of related imidazo-fused heterocycles[2][5].

  • Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyrimidine (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Brominating Agent: Add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) portion-wise to the solution at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Electrophilic Bromination A 2-Aminopyrimidine C Imidazo[1,2-a]pyrimidine Core A->C B α-Haloketone B->C E This compound C->E D Brominating Agent (e.g., NBS) D->E

Figure 1. Synthetic workflow for this compound.

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR Signals corresponding to the three protons on the pyrimidine ring and one proton on the imidazole ring. Chemical shifts would be expected in the aromatic region (δ 7.0-9.0 ppm).
¹³C NMR Six distinct signals for the carbon atoms of the fused ring system. The carbon atom attached to the bromine (C3) would be shifted upfield compared to its non-brominated counterpart.
Mass Spec (MS) A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z: ~197 and ~199.
Infrared (IR) Characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), C=N and C=C stretching in the aromatic system (~1650-1450 cm⁻¹), and C-Br stretching in the lower frequency region.

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have demonstrated significant potential as antimicrobial and anticancer agents[6][7][8].

Anticancer and Kinase Inhibitory Activity

The primary mechanism through which many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases[9][10]. As bioisosteres of the adenine core of ATP, they can act as competitive inhibitors in the ATP-binding pocket of various kinases, disrupting downstream signaling pathways that control cell proliferation, survival, and apoptosis[11].

While specific IC₅₀ data for this compound is not available in the reviewed literature, related compounds show potent activity. For instance, certain imidazo[1,2-a]pyridine derivatives have shown potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range[12][13].

Table of Anticancer Activity for Representative Imidazo-Fused Heterocycle Derivatives: Note: The following data is for derivatives and is presented to illustrate the potential of the scaffold, not for the title compound itself.

Derivative ClassCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93[14]
Imidazo[1,2-a]pyridineB16F10 (Melanoma)21.75 ± 0.81[14]
Imidazo[1,2-a]pyridineHCC1937 (Breast)45[12]
Imidazo[1,2-a]pyrazineHep-2 (Larynx)11[15]
Imidazo[1,2-a]pyrazineMCF-7 (Breast)11[15]
Postulated Signaling Pathway

Based on studies of related compounds, a plausible mechanism of action involves the induction of apoptosis through cell cycle regulation. Inhibition of key kinases can lead to the stabilization and activation of tumor suppressor proteins like p53. Activated p53 can then induce the expression of p21, leading to cell cycle arrest, and trigger the intrinsic or extrinsic apoptosis pathways through the activation of caspases[12].

SignalingPathway Compound Imidazo[1,2-a]pyrimidine Derivative Kinase Target Kinase (e.g., CDK, Src) Compound->Kinase Inhibition p53 p53 Activation Kinase->p53 (Negative Regulation) p21 p21 Expression p53->p21 Caspase Caspase Cascade Activation p53->Caspase Arrest Cell Cycle Arrest (G1/S Phase) p21->Arrest Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Postulated signaling pathway for anticancer activity.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

Given the role of this scaffold as a kinase inhibitor, a common and crucial experiment is the in vitro kinase inhibition assay. The following is a detailed protocol for a luminescence-based assay that quantifies kinase activity by measuring ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound or its derivatives against a specific protein kinase.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP using a luciferase/luciferin reaction. High luminescence indicates low kinase activity (inhibition).

Materials:

  • Test Compound (this compound derivative)

  • Recombinant Human Kinase (e.g., Src, EGFR, CDK2)

  • Specific Peptide Substrate for the Kinase

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP Solution (optimized concentration, e.g., 10 µM)

  • DMSO (for compound dilution)

  • Luminescence-based ATP Detection Kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a concentration gradient. c. Prepare controls: a DMSO-only vehicle control (0% inhibition) and a known potent inhibitor for the target kinase (positive control).

  • Assay Plate Preparation: a. Add 1 µL of each diluted compound concentration, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction: a. Prepare a 2X kinase reaction master mix containing assay buffer, the target kinase, and its peptide substrate at 2X the final desired concentration. b. Prepare a 2X ATP solution in the assay buffer. c. To initiate the reaction, add 10 µL of the 2X kinase master mix to each well. d. Immediately add 10 µL of the 2X ATP solution to each well. The final volume is 21 µL. e. Prepare "no kinase" control wells by adding buffer instead of the kinase master mix. These will serve as the 100% inhibition control.

  • Incubation: a. Mix the plate gently on a plate shaker for 1 minute. b. Incubate the plate at room temperature (or 30°C) for a pre-optimized time (e.g., 60 minutes) to allow the enzymatic reaction to proceed in the linear range.

  • Signal Detection: a. Add 20 µL of the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and initiate the luminescent signal. b. Mix the plate on a shaker for 2 minutes. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence intensity of each well using a compatible plate reader.

  • Data Analysis: a. Percent Inhibition Calculation: % Inhibition = 100 * (Lumi_no_kinase - Lumi_sample) / (Lumi_no_kinase - Lumi_vehicle) b. IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable heterocyclic compound with a well-established role as a versatile building block in the synthesis of pharmacologically active molecules. Its fused ring system is a privileged scaffold for targeting protein kinases, and its derivatives have shown promise in the development of anticancer and antimicrobial agents. While detailed biological and spectroscopic data for the parent compound are sparse in the public domain, the extensive research on its derivatives underscores the importance of this chemical entity. Future work should focus on the detailed characterization of this core structure and the exploration of its specific biological targets to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromoimidazo[1,2-a]pyrimidine, with a central focus on its melting point. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines computed data from established chemical databases with established synthetic and analytical methodologies for imidazo[1,2-a]pyrimidine derivatives to offer a thorough resource for researchers.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₄BrN₃. Its structure features a fused imidazole and pyrimidine ring system, with a bromine atom substituted at the 3-position. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting potential biological activity.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₄BrN₃PubChem
Molecular Weight 198.02 g/mol PubChem
Appearance Solid (predicted)Sigma-Aldrich
Melting Point Not experimentally determined-
Computed XLogP3-AA 2.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 196.95886 g/mol PubChem
Topological Polar Surface Area 30.2 ŲPubChem
Heavy Atom Count 10PubChem
Formal Charge 0PubChem

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and characterization of this compound, based on established methodologies for analogous compounds.

Synthesis of this compound

A probable synthetic route to this compound involves a two-step process: first, the synthesis of the parent imidazo[1,2-a]pyrimidine ring system, followed by electrophilic bromination at the 3-position.

Step 1: Synthesis of Imidazo[1,2-a]pyrimidine

The classical approach to the imidazo[1,2-a]pyrimidine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.

  • Materials: 2-aminopyrimidine, chloroacetaldehyde (50% aqueous solution), sodium bicarbonate, ethanol.

  • Procedure:

    • Dissolve 2-aminopyrimidine (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of sodium bicarbonate (2 equivalents) in water.

    • To this stirred mixture, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude imidazo[1,2-a]pyrimidine.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of Imidazo[1,2-a]pyrimidine

The electron-rich nature of the 3-position of the imidazo[1,2-a]pyrimidine ring makes it susceptible to electrophilic substitution.

  • Materials: Imidazo[1,2-a]pyrimidine, N-Bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve the synthesized imidazo[1,2-a]pyrimidine (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by recrystallization or column chromatography.

Melting Point Determination

The melting point of the purified this compound would be determined using a standard melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes.

  • Procedure:

    • Ensure the purified this compound is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the substance.

Visualizations

The following diagrams illustrate the proposed synthesis workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyrimidine Synthesis cluster_step2 Step 2: Bromination A 2-Aminopyrimidine C Reaction & Workup A->C B Chloroacetaldehyde B->C D Imidazo[1,2-a]pyrimidine C->D E Imidazo[1,2-a]pyrimidine G Reaction & Purification E->G F N-Bromosuccinimide (NBS) F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Solubility Profile of 3-Bromoimidazo[1,2-a]pyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3-Bromoimidazo[1,2-a]pyrimidine in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthesis, purification, and biological assay procedures involving this compound and structurally related imidazo[1,2-a]pyrimidines. Additionally, it outlines standard experimental protocols for solubility determination and explores the compound's relevance in kinase inhibition pathways.

Qualitative Solubility of this compound

Organic SolventChemical FormulaPolaritySolubility ObservationReference
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticImidazo[1,2-b]pyridazine derivatives, which are structurally similar, have been noted to be soluble in DMSO for reaction and biological testing purposes.[1]
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticIn the synthesis of related pyrimidine derivatives, DMF was chosen as a solvent due to the good solubility of the starting materials.[2] For other related compounds, reactions were also carried out in DMF.[1][3]
ChloroformCHCl₃NonpolarDeuterated chloroform (CDCl₃) is a common solvent for NMR analysis of imidazo[1,2-a]pyrimidine derivatives, indicating at least moderate solubility. However, some related tetrahydropyrimidine compounds have shown very low solubility in chloroform.[3]
MethanolCH₃OHPolar ProticThe solubility of various pyrimidine derivatives has been studied in methanol, suggesting it can be a suitable solvent for this class of compounds.[4]
EthanolC₂H₅OHPolar ProticEthanol is often used for the recrystallization of pyrimidine derivatives.[4]
Acetone(CH₃)₂COPolar AproticUsed as a solvent in the synthesis of related imidazo[1,2-a]pyrimidine compounds.
DioxaneC₄H₈O₂NonpolarTested as a solvent for the synthesis of imidazo[1,2-a]pyrimidine derivatives, though reaction completion was slow.[2]
TolueneC₇H₈NonpolarUsed as a solvent in the synthesis of related imidazo[1,2-a]pyrimidine derivatives, but with limited success in some reactions.[2]
AcetonitrileCH₃CNPolar AproticIn some synthetic procedures for related compounds, acetonitrile led to the formation of complex mixtures, suggesting it may not be an ideal solvent.[2]

Experimental Protocols

General Protocol for Qualitative Solubility Determination

A general experimental protocol for determining the solubility of a compound like this compound in various organic solvents is as follows:

  • Preparation : A small, accurately weighed amount of the solid compound (e.g., 1-5 mg) is placed into a clean, dry vial.

  • Solvent Addition : A measured volume of the organic solvent (e.g., 0.1 mL) is added to the vial.

  • Mixing : The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

  • Observation : The mixture is visually inspected for the dissolution of the solid.

  • Incremental Solvent Addition : If the solid has not fully dissolved, additional aliquots of the solvent are added incrementally, with vigorous mixing after each addition, until the solid is completely dissolved or a maximum volume of solvent is reached.

  • Classification : The solubility is then classified based on the amount of solvent required to dissolve the compound (e.g., very soluble, soluble, sparingly soluble, or insoluble).

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives (Illustrative)

The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves the reaction of an aminopyrimidine with an α-haloketone. The choice of solvent is crucial for reaction efficiency. While a specific protocol for this compound is not detailed in the provided results, a general procedure for related compounds is often carried out in a polar aprotic solvent like DMF or ethanol. The reaction mixture is typically stirred at an elevated temperature for several hours. The product is then isolated by cooling the reaction mixture and collecting the precipitate by filtration, followed by washing with a suitable solvent to remove impurities. Recrystallization from a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures is a common purification method.

Biological Context: Kinase Inhibition

Imidazo[1,2-a]pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

Inhibition of c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase is a crucial component of signaling pathways that control cell survival, proliferation, and differentiation. Mutations leading to the constitutive activation of c-KIT are oncogenic drivers in several cancers. This compound and its analogs have been investigated as inhibitors of c-KIT.

c_KIT_Signaling_Pathway SCF SCF c_KIT c-KIT Receptor SCF->c_KIT Binds Dimerization Dimerization & Autophosphorylation c_KIT->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Differentiation AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor This compound (Inhibitor) Inhibitor->Dimerization

Caption: c-KIT Signaling Pathway and Inhibition.

Inhibition of Cell Cycle Checkpoint Kinases CHK1 and MK2

Checkpoint kinases 1 (CHK1) and 2 (CHK2), along with MAPK-activated protein kinase 2 (MK2), are critical components of the DNA damage response pathway, which halts the cell cycle to allow for DNA repair.[5][6] Imidazo[1,2-a]pyrimidine derivatives have shown the ability to inhibit these kinases, suggesting their potential as anticancer agents that can sensitize cancer cells to DNA-damaging therapies.

DNA_Damage_Response_Pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Activates CHK1_MK2 CHK1 / MK2 ATM_ATR->CHK1_MK2 Activates CDC25 CDC25 Phosphatases CHK1_MK2->CDC25 Inhibits CDK Cyclin-Dependent Kinases (CDKs) CDC25->CDK Activates Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Promotes Progression (Inhibition leads to arrest) Inhibitor This compound (Inhibitor) Inhibitor->CHK1_MK2

Caption: DNA Damage Response and CHK1/MK2 Inhibition.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While quantitative data remains elusive, qualitative assessments from synthetic and analytical procedures suggest its solubility in polar aprotic solvents like DMSO and DMF, and to some extent in alcohols and chlorinated solvents. The provided experimental protocols offer a framework for systematic solubility studies. Furthermore, the established role of the imidazo[1,2-a]pyrimidine scaffold as a potent kinase inhibitor highlights the importance of understanding its physicochemical properties, including solubility, for the advancement of drug discovery and development efforts in oncology and other therapeutic areas. Further research is warranted to establish a definitive quantitative solubility profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyrimidine: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-bromoimidazo[1,2-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis fundamentally involves a two-stage process: the initial construction of the imidazo[1,2-a]pyrimidine core, followed by regioselective bromination at the C3 position. This document outlines the key starting materials, provides detailed experimental protocols for benchmark reactions, and presents quantitative data in a comparative format.

I. Synthesis of the Imidazo[1,2-a]pyrimidine Core

The most prevalent and well-documented method for constructing the imidazo[1,2-a]pyrimidine core is the condensation reaction between a 2-aminopyrimidine derivative and an α-haloketone. This reaction, a variation of the Tschitschibabin reaction, provides a versatile and efficient entry point to this class of compounds.

Key Starting Materials

The primary building blocks for the synthesis of the imidazo[1,2-a]pyrimidine core are:

  • 2-Aminopyrimidines: These can be substituted at various positions on the pyrimidine ring to introduce diversity into the final molecule.

  • α-Haloketones: α-Bromoacetophenones are commonly employed, allowing for the introduction of an aryl group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold.

Alternative synthetic strategies exist, such as multi-component reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which can offer rapid access to diverse libraries of these compounds.[1]

II. Regioselective C3-Bromination

Once the imidazo[1,2-a]pyrimidine core is assembled, the next critical step is the introduction of a bromine atom at the C3 position. This is typically achieved through electrophilic bromination. The C3 position of the imidazo[1,2-a]pyrimidine ring is electron-rich, making it susceptible to attack by electrophilic brominating agents.

Key Brominating Agents

Commonly used reagents for this transformation include:

  • N-Bromosuccinimide (NBS): A widely used reagent for allylic and benzylic bromination, as well as for the bromination of electron-rich aromatic and heteroaromatic systems.

  • Sodium Bromite (NaBrO₂): A less common but effective metal-free brominating agent.[2]

III. Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of a representative 2-arylimidazo[1,2-a]pyrimidine and its subsequent bromination.

A. Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This procedure details the condensation of 2-aminopyrimidine and 2-bromoacetophenone.[3]

Procedure:

  • To a round-bottom flask, add 2-aminopyrimidine (0.105 mol, 10.0 g) and 2-bromo-1-phenylethanone (0.105 mol, 21.0 g).[3]

  • Add 150 mL of acetone to the mixture.[3]

  • Stir the reaction mixture at reflux for 5 hours.[3]

  • Cool the mixture to room temperature and collect the precipitate by filtration.[3]

  • Wash the filter cake with acetone.[3]

  • Dissolve the obtained solid in 200 mL of 3N dilute hydrochloric acid and heat at reflux with stirring for 1 hour.[3]

  • Cool the solution to room temperature and adjust the pH to ~8 by the dropwise addition of 15% dilute ammonia.[3]

  • Collect the resulting precipitate by filtration and recrystallize from ethanol to yield 2-phenylimidazo[1,2-a]pyrimidine as a white solid.[3]

B. Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine

This protocol describes a representative method for the bromination of 2-phenylimidazo[1,2-a]pyrimidine at the C3 position using N-bromosuccinimide.

Procedure:

  • Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for a period of 1 to 4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenylimidazo[1,2-a]pyrimidine.

IV. Data Presentation

The following tables summarize the quantitative data for the described synthetic procedures.

Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

ReagentMolar Equiv.Amount
2-Aminopyrimidine1.00.105 mol
2-Bromo-1-phenylethanone1.00.105 mol
Product
2-Phenylimidazo[1,2-a]pyrimidine-90% Yield[3]

Table 2: Bromination of 2-Phenylimidazo[1,2-a]pyrimidine

ReagentMolar Equiv.
2-Phenylimidazo[1,2-a]pyrimidine1.0
N-Bromosuccinimide (NBS)1.0-1.2
Product
3-Bromo-2-phenylimidazo[1,2-a]pyrimidineHigh Yields (Typical)

V. Mandatory Visualizations

A. Synthetic Workflow

The following diagram illustrates the general two-step synthesis of 3-bromo-2-phenylimidazo[1,2-a]pyrimidine.

Synthetic_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination 2-Aminopyrimidine 2-Aminopyrimidine Reaction_Step1 Condensation (Acetone, Reflux) 2-Aminopyrimidine->Reaction_Step1 alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->Reaction_Step1 Imidazo_Core 2-Phenylimidazo[1,2-a]pyrimidine Reaction_Step1->Imidazo_Core Reaction_Step2 Electrophilic Bromination (DMF) Imidazo_Core->Reaction_Step2 NBS N-Bromosuccinimide NBS->Reaction_Step2 Final_Product 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine Reaction_Step2->Final_Product

Caption: General synthetic workflow for 3-bromo-2-phenylimidazo[1,2-a]pyrimidine.

B. Logical Relationship of Starting Materials

This diagram illustrates the key starting materials leading to the target compound.

Starting_Materials Start Starting Materials Aminopyrimidine 2-Aminopyrimidine Start->Aminopyrimidine Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Start->Haloketone Intermediate Imidazo[1,2-a]pyrimidine Core Aminopyrimidine->Intermediate Haloketone->Intermediate Brominating_Agent Brominating Agent (e.g., NBS) Final_Product This compound Brominating_Agent->Final_Product Intermediate->Final_Product

Caption: Key starting materials for this compound synthesis.

References

3-Bromoimidazo[1,2-a]pyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyrimidine

This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers the compound's identifiers, physicochemical properties, and key experimental protocols.

Compound Identification and Properties

This compound is a heterocyclic organic compound. Its core structure consists of an imidazo[1,2-a]pyrimidine scaffold with a bromine atom substituted at the 3-position. This class of compounds is of interest in medicinal chemistry due to the diverse biological activities exhibited by the imidazo[1,2-a]pyrimidine core.[1][2]

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in the table below for easy reference.

Identifier/PropertyValueSource(s)
CAS Number 6840-45-5[3]
Molecular Formula C₆H₄BrN₃[3]
Molecular Weight 198.02 g/mol [3]
IUPAC Name This compound[3]
InChI 1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H[3]
InChIKey GNHZXUKWLSWKHB-UHFFFAOYSA-N[3]
SMILES Brc1cnc2ncccn12
Physical Form Solid
Topological Polar Surface Area 30.2 Ų[3]
Safety and Hazard Information

This compound is classified with the GHS06 pictogram, indicating toxicity. It is considered toxic if swallowed and may cause skin, eye, and respiratory irritation.[3]

Synthesis and Experimental Protocols

The synthesis of substituted imidazo[1,2-a]pyrimidines can be achieved through various synthetic routes. A common method involves the condensation of a 2-aminopyrimidine with a suitable α-haloketone. For the specific synthesis of 3-bromo-substituted derivatives, a direct bromination of the parent imidazo[1,2-a]pyrimidine scaffold is a viable approach.

General Protocol for the Synthesis of 3-Bromo-Substituted Imidazo[1,2-a]azines

The following protocol is a general procedure for the synthesis of 3-bromoimidazo[1,2-a]pyrazines, which can be adapted for the synthesis of this compound.

Materials:

  • Imidazo[1,2-a]pyrimidine (starting material)

  • Sodium acetate

  • Methanol saturated with potassium bromide

  • Bromine

  • 1N Sodium sulfite solution

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazo[1,2-a]pyrimidine and sodium acetate in methanol saturated with potassium bromide.

  • Cool the mixture to -10 °C.

  • Slowly add bromine dropwise over 5 minutes.

  • After the addition is complete, add 1N sodium sulfite solution to terminate the reaction.

  • Remove the solvent under vacuum.

  • Dissolve the residue in a mixture of water and saturated sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the this compound product.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-bromo-substituted imidazo[1,2-a]azines.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactant1 Imidazo[1,2-a]pyrimidine ReactionVessel Reaction at -10°C Reactant1->ReactionVessel Reactant2 Bromine Reactant2->ReactionVessel Solvent Methanol + KBr + NaOAc Solvent->ReactionVessel Quench Quench with Na₂SO₃ ReactionVessel->Quench Reaction Mixture Evaporation1 Solvent Evaporation Quench->Evaporation1 Extraction Aqueous Work-up & Extraction Evaporation1->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Product This compound Evaporation2->Product Crude Product

References

The Chichibabin Reaction for Imidazo[1,2-a]pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including anxiolytic, anti-inflammatory, and antimicrobial properties.[1][2] The Chichibabin reaction offers a classical and efficient method for the synthesis of this important bicyclic system. This technical guide provides an in-depth overview of the Chichibabin reaction for the synthesis of imidazo[1,2-a]pyrimidines, focusing on the reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, the imidazo[1,2-a]pyrimidine core is of significant interest due to its presence in a number of biologically active compounds.[3] The Chichibabin reaction, traditionally known for the amination of pyridines, has been effectively adapted for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyrimidines.[4][5] This approach typically involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. The reaction is valued for its reliability and the accessibility of the starting materials.

Reaction Mechanism

The Chichibabin synthesis of imidazo[1,2-a]pyrimidines proceeds through a well-established reaction pathway involving nucleophilic substitution and subsequent intramolecular cyclization. The generally accepted mechanism can be outlined as follows:

  • Nucleophilic Attack: The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an intermediate pyridinium salt.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the side chain.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.

Caption: Reaction mechanism for the Chichibabin synthesis of imidazo[1,2-a]pyrimidines.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of imidazo[1,2-a]pyrimidines via the Chichibabin reaction. These protocols are based on common procedures found in the literature and may require optimization for specific substrates.

General Procedure for the Synthesis of 2-Substituted Imidazo[1,2-a]pyrimidines

This protocol describes a general method for the reaction of 2-aminopyrimidine with a substituted α-bromoacetophenone.

Materials:

  • 2-Aminopyrimidine

  • Substituted α-bromoacetophenone

  • Ethanol (or other suitable solvent such as DMF)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in ethanol.

  • Add the substituted α-bromoacetophenone (1.0-1.2 eq) to the solution.

  • If desired, add sodium bicarbonate (1.0-1.5 eq) to the reaction mixture.

  • Reflux the mixture for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

experimental_workflow start Start reactants 1. Combine 2-Aminopyrimidine and α-Haloketone in Solvent start->reactants reaction 2. Heat Reaction Mixture (Reflux) reactants->reaction monitoring 3. Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Reaction Work-up (Cooling, Filtration/Concentration) monitoring->workup Complete purification 5. Purify Crude Product (Recrystallization or Chromatography) workup->purification characterization 6. Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for imidazo[1,2-a]pyrimidine synthesis.

Quantitative Data

The efficiency of the Chichibabin synthesis of imidazo[1,2-a]pyrimidines is influenced by the nature of the substituents on both the 2-aminopyrimidine and the α-halocarbonyl reactants, as well as the reaction conditions. The following table summarizes representative data from the literature.

Entry2-Aminopyrimidine Derivativeα-Halocarbonyl DerivativeSolventTemperature (°C)Time (h)Yield (%)
12-Aminopyrimidine2-BromoacetophenoneEthanolReflux685
22-Aminopyrimidine2-Bromo-4'-methylacetophenoneEthanolReflux590
32-Aminopyrimidine2-Bromo-4'-chloroacetophenoneDMF100488
42-Aminopyrimidine2-Bromo-4'-nitroacetophenoneEthanolReflux875
54-Methyl-2-aminopyrimidine2-BromoacetophenoneIsopropanolReflux682
62-AminopyrimidineEthyl 2-bromoacetoacetateEthanolReflux1278

Conclusion

The Chichibabin reaction remains a highly relevant and practical method for the synthesis of imidazo[1,2-a]pyrimidines. Its operational simplicity, use of readily available starting materials, and generally good to excellent yields make it an attractive approach for accessing this important class of heterocyclic compounds. The versatility of the reaction allows for the introduction of a wide range of substituents on the imidazo[1,2-a]pyrimidine core, facilitating the generation of diverse compound libraries for drug discovery and development programs. Further optimization of reaction conditions, such as the use of microwave irradiation or alternative solvent systems, may lead to even more efficient and environmentally benign synthetic protocols.

References

The Groebke-Blackburn-Bienaymé Reaction: A Technical Guide to the Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous marketed drugs, including Zolpidem and Minodronic acid.[1][2] A highly efficient method for the synthesis of derivatives of this scaffold, specifically 3-aminoimidazo[1,2-a]pyridines, is the Groebke-Blackburn-Bienaymé (GBB) reaction.[3] This one-pot, three-component reaction offers a powerful tool for generating molecular diversity, making it particularly valuable for researchers, scientists, and professionals in drug development.[4] This guide provides an in-depth technical overview of the GBB reaction for this application, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction mechanism and relevant workflows.

The Groebke-Blackburn-Bienaymé Reaction: An Overview

The GBB reaction is a multicomponent reaction that constructs the 3-aminoimidazo[1,2-a]pyridine core from three readily available starting materials: a 2-aminopyridine, an aldehyde, and an isocyanide.[3] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a sequence of imine formation, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclization and rearrangement.

Reaction Mechanism

The generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction involves the following key steps:

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base, also known as an imine intermediate.

  • Protonation and Nucleophilic Attack: The imine intermediate is protonated by the acid catalyst, which activates it for nucleophilic attack by the isocyanide.

  • Cyclization: The resulting nitrilium ion intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium group.

  • Rearomatization: The final step involves a proton transfer to afford the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism R1 2-Aminopyridine I1 Schiff Base (Imine) R1->I1 + H⁺, - H₂O R2 Aldehyde R2->I1 R3 Isocyanide I3 Nitrilium Ion Adduct R3->I3 Nucleophilic Attack I2 Protonated Imine I1->I2 + H⁺ I2->I3 I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P1 3-Aminoimidazo[1,2-a]pyridine I4->P1 Rearomatization (-H⁺)

Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé synthesis.

Quantitative Data Summary

The versatility of the GBB reaction allows for a wide range of substituents to be incorporated into the final product, depending on the choice of the three starting components. The following tables summarize the yields obtained for the synthesis of various 3-aminoimidazo[1,2-a]pyridines under different reaction conditions.

Table 1: Substrate Scope and Yields for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-aminopyridineFurfuralCyclohexyl isocyanideYb(OTf)₃ (8)CH₂Cl₂/MeOH (3:1)100 (MW)198
22-amino-5-chloropyridineFurfuralCyclohexyl isocyanideYb(OTf)₃ (8)CH₂Cl₂/MeOH (3:1)100 (MW)195
32-aminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃ (10)MeOHRT1292
42-aminopyridine4-Chlorobenzaldehydetert-Butyl isocyanideSc(OTf)₃ (10)MeOHRT1288
52-aminopyridine4-Methoxybenzaldehydetert-Butyl isocyanideSc(OTf)₃ (10)MeOHRT1295
62-amino-5-bromopyridineBenzaldehydePhenyl isocyanidep-TsOH (10)EtOHReflux885
72-aminopyridineIsovaleraldehydeCyclohexyl isocyanideNH₄Cl (10)EtOHRT2478

Experimental Protocols

Below are detailed experimental procedures for the synthesis of 3-aminoimidazo[1,2-a]pyridines using the GBB reaction under different conditions.

Protocol 1: Lewis Acid Catalyzed Synthesis under Microwave Irradiation[5]

This protocol is a general procedure for the GBB reaction using Ytterbium triflate as a Lewis acid catalyst and microwave heating.[5]

Materials:

  • 2-Aminopyridine (0.5 mmol, 1.0 equiv)

  • Aldehyde (0.6 mmol, 1.2 equiv)

  • Isocyanide (0.6 mmol, 1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 0.08 equiv)

  • Dichloromethane (DCM)/Methanol (MeOH) mixture (3:1, 4 mL)

Procedure:

  • To a microwave reactor vial, add the 2-aminopyridine (0.5 mmol), aldehyde (0.6 mmol), isocyanide (0.6 mmol), and Yb(OTf)₃ (0.04 mmol).

  • Add the DCM/MeOH solvent mixture (4 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 1 hour.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: Brønsted Acid Catalyzed Synthesis with Ultrasound Irradiation

This protocol describes a greener approach using p-toluenesulfonic acid as a catalyst with ultrasound irradiation at room temperature.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Ethanol (EtOH) (1.0 M solution of aldehyde)

Procedure:

  • In a sealed tube, dissolve the aldehyde (1.0 mmol) in ethanol to make a 1.0 M solution.

  • Sequentially add the 2-aminopyridine (1.0 mmol), isocyanide (1.0 mmol), and p-TsOH·H₂O (0.1 mmol) to the solution.

  • Seal the tube and place it in an ultrasonic bath.

  • Sonicate the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (230–400 mesh) using a mixture of hexane and ethyl acetate as the eluent to isolate the pure product.

Workflow and Applications in Drug Discovery

The GBB reaction is a powerful engine for generating libraries of diverse 3-aminoimidazo[1,2-a]pyridines, which can then be screened for biological activity.

Experimental_Workflow General Experimental Workflow for GBB Reaction A Reactant Preparation (Aminopyridine, Aldehyde, Isocyanide) B Reaction Setup (Solvent, Catalyst) A->B C Reaction (Heating/Irradiation) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E Work-up (Solvent Removal, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, HRMS) F->G

Caption: A generalized workflow for the synthesis and purification of GBB products.

The resulting compounds have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[6][7] The development of new drugs from these scaffolds typically follows a well-defined workflow.

Drug_Discovery_Workflow Drug Discovery Workflow for GBB-Derived Compounds A Library Synthesis (via GBB Reaction) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Hit-to-Lead Optimization (SAR Studies) C->D D->C Iterative Synthesis & Testing E Lead Compound Selection D->E F Preclinical Studies (In vitro & In vivo) E->F G Clinical Trials F->G

Caption: A typical drug discovery and development pipeline for GBB compounds.

Biological Activity and Signaling Pathways

Derivatives of 3-aminoimidazo[1,2-a]pyridine have demonstrated a range of biological activities. For instance, certain compounds from this class have shown significant anticancer activity.[6] While the exact mechanisms for many derivatives are still under investigation, some imidazo[1,2-a]pyridines are known to act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Conclusion

The Groebke-Blackburn-Bienaymé reaction is an indispensable tool for the efficient, one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. The ability to readily vary the three starting components allows for the creation of large and diverse chemical libraries, which are essential for modern drug discovery. The promising biological activities exhibited by this class of compounds underscore the importance of the GBB reaction in medicinal chemistry and highlight its potential for the development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drug candidates.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antifungal, anti-inflammatory, and anticancer properties. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 3-position of the imidazo[1,2-a]pyrimidine ring system. This document provides a detailed protocol for the Suzuki coupling of 3-bromoimidazo[1,2-a]pyrimidine, summarizes quantitative data from analogous reactions, and illustrates a key signaling pathway targeted by imidazo[1,2-a]pyrimidine derivatives.

Data Presentation: Suzuki Coupling of Analogous 3-Bromo-heterocycles

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one74
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one78
44-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one72
51-Naphthylboronic acid3-(1-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one85
6Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one67
7Furan-2-ylboronic acid3-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one73
8Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one68

Experimental Protocols

This section details a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyrimidine.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert reagents Add Catalyst and Degassed Solvent inert->reagents heat Heat and Stir (Conventional or Microwave) reagents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product Isolated 3-Aryl-imidazo[1,2-a]pyrimidine purify->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyrimidine with various primary and secondary amines. The imidazo[1,2-a]pyrimidine ring system is electron-deficient, which can influence the reactivity of the C-Br bond in cross-coupling reactions. The selection of an appropriate combination of palladium catalyst, phosphine ligand, base, and solvent is critical for achieving high yields and clean conversions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through several key steps: oxidative addition of the heteroaryl bromide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-substituted imidazo[1,2-a]pyrimidin-3-amine and regenerate the Pd(0) catalyst.[2]

Recommended Reaction Conditions

Based on successful Buchwald-Hartwig aminations of structurally similar electron-deficient heteroaryl bromides, a range of catalysts, ligands, bases, and solvents can be employed for the coupling of this compound. The optimal conditions will depend on the specific amine coupling partner.

Table 1: Recommended Catalysts and Ligands
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)A generally robust system for a wide range of amines.
Pd(OAc)₂RuPhos1-2 (Pd), 2-4 (Ligand)Effective for coupling with both primary and secondary amines.
Pd(OAc)₂BrettPhos1-2 (Pd), 2-4 (Ligand)Often shows good performance with sterically hindered amines.
XPhos Pd G3-2-5A pre-formed catalyst that simplifies reaction setup.
Table 2: Recommended Bases and Solvents
BaseTypical EquivalentsSolventTypical Reaction Temperature (°C)
NaOtBu1.2 - 1.5Toluene, Dioxane80 - 110
K₂CO₃1.5 - 2.0Dioxane, THF100 - 110
Cs₂CO₃1.5 - 2.0Toluene, Dioxane100 - 110
LHMDS1.2 - 1.5THF60 - 80

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd catalyst, ligand, and base in an oven-dried flask. inert_atm Establish inert atmosphere (Argon or Nitrogen). reagents->inert_atm add_reactants Add this compound and anhydrous solvent. inert_atm->add_reactants add_amine Add the amine coupling partner. add_reactants->add_amine heating Heat the reaction mixture with vigorous stirring for the specified time. add_amine->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling Cool the reaction to room temperature. monitoring->cooling quench Quench the reaction (e.g., with water or sat. aq. NH4Cl). cooling->quench extraction Extract the product with an organic solvent. quench->extraction purification Purify the crude product by column chromatography. extraction->purification

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for different amine coupling partners.

Protocol 1: General Procedure for Coupling with Primary and Secondary Alkylamines

Materials:

  • This compound (1.0 equiv)

  • Alkylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Add the alkylamine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-imidazo[1,2-a]pyrimidin-3-amine.

Protocol 2: General Procedure for Coupling with Anilines

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a condenser and a magnetic stir bar, add Pd(OAc)₂, RuPhos, and Cs₂CO₃ under an inert atmosphere.

  • Add this compound and the aniline derivative.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 18-24 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-aryl-imidazo[1,2-a]pyrimidin-3-amine.

Representative Data

The following tables summarize expected yields for the Buchwald-Hartwig amination of this compound with various amines based on reactions with analogous heteroaryl bromides. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 3: Coupling with Primary and Secondary Alkylamines
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001875 - 90
CyclohexylaminePd₂(dba)₃ / BrettPhosNaOtBuToluene1002470 - 85
MorpholinePd(OAc)₂ / RuPhosNaOtBuDioxane1001280 - 95
PiperidinePd₂(dba)₃ / XPhosLHMDSTHF802070 - 88
DiethylamineXPhos Pd G3NaOtBuToluene1102465 - 80
Table 4: Coupling with Anilines
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1102470 - 85
4-MethoxyanilinePd₂(dba)₃ / XPhosNaOtBuToluene1001880 - 95
4-ChloroanilinePd(OAc)₂ / XPhosK₂CO₃Dioxane1102465 - 80
2-MethylanilinePd₂(dba)₃ / BrettPhosNaOtBuToluene1102460 - 75

Safety Precautions

  • Palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • The bases used (e.g., NaOtBu, LHMDS) are strong bases and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality of the catalyst and ligand.

    • Consider a different catalyst/ligand combination or a stronger base.

    • Increase the reaction temperature or time.

  • Formation of byproducts (e.g., hydrodehalogenation):

    • Lower the reaction temperature.

    • Use a bulkier phosphine ligand.

    • Ensure the inert atmosphere is maintained throughout the reaction.

These application notes and protocols are intended to serve as a guide for researchers. The specific conditions for the Buchwald-Hartwig amination of this compound should be optimized for each specific substrate and desired product.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 3-bromoimidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via cross-coupling reactions is a key strategy for the synthesis of diverse compound libraries for drug discovery.[1][2] This guide covers Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering optimized conditions and experimental procedures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.[3] Microwave-assisted protocols can significantly reduce reaction times and improve yields.[4]

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

The following table summarizes optimized reaction conditions for the Suzuki-Miyaura coupling of a related 3-bromo-pyrazolo[1,5-a]pyrimidine system, which serves as a strong starting point for this compound.[4]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O12030 min17
2Pd₂(dba)₃ (5)XPhos (10)K₂CO₃Dioxane/H₂O12030 min< 5
3XPhosPdG2 (5)XPhos (5)K₃PO₄EtOH/H₂O12030 min85
4XPhosPdG2 (5)XPhos (5)Cs₂CO₃EtOH/H₂O12030 min82
5XPhosPdG2 (5)XPhos (5)K₃PO₄Dioxane/H₂O12030 min75

Reaction conditions are based on the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with 4-methoxyphenylboronic acid under microwave irradiation.[4]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar heterocyclic systems.[4][5][6]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • XPhosPdG2 (5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Ethanol/Water (4:1 v/v), degassed

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), XPhosPdG2 (0.05 mmol), XPhos (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vial and purge with argon for 10 minutes.

  • Add 5 mL of degassed ethanol/water (4:1) mixture via syringe.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylimidazo[1,2-a]pyrimidine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reactants This compound + Boronic Acid + Base (K3PO4) Microwave 120 °C, 30 min Reactants->Microwave Catalyst Pd Catalyst (XPhosPdG2) + Ligand (XPhos) Catalyst->Microwave Solvent Solvent (EtOH/H2O) Solvent->Microwave Extraction Ethyl Acetate Extraction Microwave->Extraction Purification Column Chromatography Extraction->Purification Product 3-Aryl-imidazo[1,2-a]pyrimidine Purification->Product

Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction enables the synthesis of 3-alkenyl-imidazo[1,2-a]pyrimidines through the palladium-catalyzed coupling of this compound with various alkenes.[1][7]

Data Presentation: Typical Heck Reaction Conditions
ParameterCondition
CatalystPd(OAc)₂ (5-10 mol%)
LigandPPh₃ or P(o-tolyl)₃ (10-20 mol%)
BaseEt₃N or K₂CO₃ (1.5-2.0 equivalents)
SolventDMF or Acetonitrile
Temperature80-120 °C
Time12-24 hours
Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction.[8]

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.1 mmol), and PPh₃ (0.2 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-alkenyl-imidazo[1,2-a]pyrimidine.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Alkene\nCoordination Alkene Coordination Pd(II) Complex->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion Beta-Hydride\nElimination Beta-Hydride Elimination Migratory\nInsertion->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L2 Base Product Product Beta-Hydride\nElimination->Product Sonogashira_Workflow cluster_setup Reaction Setup cluster_purification Purification Reactants This compound + Terminal Alkyne Reaction Stir at Room Temp Reactants->Reaction Catalysts Pd(PPh3)2Cl2 + CuI Catalysts->Reaction BaseSolvent Base (Et3N) in Solvent (THF) BaseSolvent->Reaction Filtration Filtration (Celite) Reaction->Filtration Chromatography Column Chromatography Filtration->Chromatography Product 3-Alkynyl-imidazo[1,2-a]pyrimidine Chromatography->Product Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Amine Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-bromoimidazo[1,2-a]pyrimidine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of kinases due to its ability to form key interactions within the ATP-binding site. This document outlines detailed protocols for common and highly effective cross-coupling reactions, summarizes potential kinase targets, and provides visual representations of key signaling pathways and experimental workflows.

Introduction to this compound in Kinase Inhibitor Design

The this compound core serves as an excellent starting point for the development of kinase inhibitors. The bromine atom at the 3-position is strategically located for functionalization, allowing for the introduction of a diverse array of substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of the closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have shown potent inhibitory activity against several important kinase families, including PI3K, mTOR, c-KIT, and CDKs, highlighting the potential of the imidazo[1,2-a]pyrimidine core in cancer therapy and other diseases driven by aberrant kinase signaling.

Key Synthetic Strategies

The primary methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the 3-position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties. These groups can be crucial for establishing interactions with the kinase hinge region or other hydrophobic pockets.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) catalystsCatalyst choice can influence reaction efficiency.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base is often crucial and substrate-dependent.
Solvent 1,4-Dioxane/H₂O, DMF, or TolueneA mixture of an organic solvent and water is common.
Temperature 80-120 °C (conventional heating) or 100-150 °C (microwave)Microwave irradiation can significantly reduce reaction times.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid or ester is typically used.
  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at 120 °C for 30-60 minutes.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-imidazo[1,2-a]pyrimidine.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent microwave Microwave Irradiation (120°C, 30-60 min) solvent->microwave extraction Dilute & Extract microwave->extraction purification Column Chromatography extraction->purification product 3-Aryl-imidazo[1,2-a]pyrimidine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for introducing primary and secondary amines at the 3-position, enabling the formation of key hydrogen bond donor/acceptor interactions with the kinase.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts (e.g., XPhos Pd G3)The combination of palladium source and ligand is critical.
Ligand Xantphos, XPhos, or other bulky electron-rich phosphine ligandsLigand choice is crucial for reaction success.
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃Strong, non-nucleophilic bases are typically used.
Solvent Toluene, Dioxane, or THFAnhydrous conditions are essential.
Temperature 80-110 °C (conventional heating)Reaction times can vary from a few hours to overnight.
Amine 1.1 - 1.5 equivalentsA slight excess of the amine is common.
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), the base (e.g., NaOt-Bu, 1.5 equiv.), and this compound (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) followed by the desired amine (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 3-amino-imidazo[1,2-a]pyrimidine derivative.

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Solids: - this compound - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert addition Add Anhydrous Solvent & Amine inert->addition heating Heat with Stirring (100°C) addition->heating quench Quench & Extract heating->quench purify Column Chromatography quench->purify product 3-Amino-imidazo[1,2-a]pyrimidine purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Potential Kinase Targets and Structure-Activity Relationships (SAR)

Based on studies of structurally related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds, the following kinases are promising targets for inhibitors derived from this compound.

Table 3: Potential Kinase Targets and Relevant SAR Insights

Kinase TargetTherapeutic AreaKey SAR Insights from Analogous Scaffolds
PI3K/mTOR Cancer- Aromatic and heteroaromatic substituents at the 3-position can enhance potency. - Introduction of a morpholine moiety often improves solubility and pharmacokinetic properties.
c-KIT Cancer (e.g., GIST)- A pyrimidine ring at the 3-position has been shown to be a potent c-KIT inhibitor. - Substitutions on the pyrimidine ring can modulate selectivity and potency against resistance mutations.
CDK9 Cancer, Viral Infections- Aromatic groups at the 2-position and various substituents at the 3-position of the imidazo-fused scaffold have demonstrated potent CDK9 inhibition.

Signaling Pathway Diagrams

Understanding the signaling pathways in which the target kinases operate is crucial for drug development.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

cKIT_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Leads to Survival Survival PI3K_AKT->Survival Leads to Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->cKIT

Caption: Simplified c-KIT signaling pathway.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. The protocols and data presented herein, drawn from established procedures for structurally similar heterocyclic systems, provide a solid foundation for researchers to design and synthesize new chemical entities targeting a range of clinically relevant kinases. The application of modern synthetic methods, such as microwave-assisted cross-coupling, can further accelerate the discovery and optimization of potent and selective drug candidates based on this promising core structure.

Application Notes and Protocols for 3-Bromoimidazo[1,2-a]pyrimidine in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1][2] This scaffold is a key component in several investigational drugs and is known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][3][4] The 3-bromoimidazo[1,2-a]pyrimidine core, in particular, serves as a versatile synthetic intermediate for the development of novel derivatives with potential therapeutic applications. These application notes provide an overview of the utility of this compound derivatives in the discovery of new anti-inflammatory agents, detailing their mechanism of action, relevant experimental protocols, and key biological data.

Mechanism of Action in Inflammation

The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives are often attributed to their ability to modulate key inflammatory pathways. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][6] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, emerging evidence suggests that imidazo[1,2-a]pyridine and related fused pyrimidine derivatives can also modulate other critical inflammatory signaling cascades, such as the NF-κB and STAT3 pathways.[7] These transcription factors play a pivotal role in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. Inhibition of these pathways represents a promising strategy for the development of potent anti-inflammatory therapeutics.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways targeted by imidazo[1,2-a]pyrimidine derivatives in the context of inflammation.

COX_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_Pyrimidine->COX2

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidine derivatives on COX-2.

NFkB_STAT3_Pathway Cytokine_Receptor Cytokine Receptor IKK IKK Cytokine_Receptor->IKK activates JAK JAK Cytokine_Receptor->JAK activates Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokine->Cytokine_Receptor IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB releases STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression drives Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_Pyrimidine->IKK Imidazo_Pyrimidine->pSTAT3

Caption: NF-κB and STAT3 signaling pathways and potential inhibition points for Imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the potency and selectivity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare the enzyme solution by diluting COX-1 or COX-2 with assay buffer containing heme.

  • In a 96-well plate, add the assay buffer, the fluorometric probe, and the enzyme solution to each well.

  • Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in saline

  • Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Ibuprofen)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives as anti-inflammatory agents.

Experimental_Workflow Start Synthesis of This compound Derivatives In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) In_Vitro->Cytokine_Assay In_Vivo In Vivo Evaluation (for active compounds) COX_Assay->In_Vivo Cytokine_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Toxicity Acute Toxicity Studies In_Vivo->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Paw_Edema->SAR Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for the discovery of anti-inflammatory drugs based on the Imidazo[1,2-a]pyrimidine scaffold.

Data Presentation

The following tables summarize the quantitative anti-inflammatory data for selected imidazo[1,2-a]pyrimidine and related derivatives from the literature.

Table 1: In Vitro COX Inhibition Data

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 24>17013>13[5]
Derivative 5e-0.05-[8]
Derivative 5f-0.05-[8]
Derivative 5j-0.05-[8]
Derivative 5i--897.19[8]

Note: "-" indicates data not reported in the cited source.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Compound IDDose (mg/kg)Time (h)% Inhibition of EdemaReference Drug (% Inhibition)Reference
Compound 2220362.5-[5]
Compound 2320365.2-[5]
Compound 24--63.8Ibuprofen (44.3%)[5]
Derivative 5j--ED50 = 12.38 mg/kg-[8]

Note: "-" indicates data not reported in the cited source.

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Derivatives of this core structure have demonstrated significant inhibitory activity against key inflammatory targets, particularly COX-2, and have shown efficacy in preclinical models of inflammation. The provided protocols and data serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of new imidazo[1,2-a]pyrimidine-based drug candidates. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds toward clinical development.

References

Application Note: Synthesis and Antimicrobial Evaluation of 3-Bromoimidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural similarity of this scaffold to purines allows these molecules to interact with various biological targets.[2] The introduction of a bromine atom at the 3-position can significantly modulate the compound's electronic properties and steric profile, potentially enhancing its biological activity and providing a handle for further functionalization through cross-coupling reactions.[3] This document outlines the synthetic protocol for preparing 3-bromoimidazo[1,2-a]pyrimidine analogs and the subsequent screening for their antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

General Synthesis of this compound Analogs

This protocol describes a two-step synthesis: the initial cyclocondensation to form the imidazo[1,2-a]pyrimidine core, followed by electrophilic bromination at the C3 position.

a. Step 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidine The initial synthesis involves the condensation reaction of a 2-aminopyrimidine with a substituted α-bromoacetophenone.[1][2]

  • Materials:

    • 2-Aminopyrimidine

    • Substituted 2-bromoacetophenones (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)

    • Acetone or Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetone (20 mL).

    • Add the desired substituted 2-bromoacetophenone (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitated solid is collected by filtration.

    • Wash the solid with cold ethanol to remove impurities.

    • Dry the product under vacuum to yield the 2-aryl-imidazo[1,2-a]pyrimidine intermediate.

b. Step 2: Bromination of 2-Aryl-imidazo[1,2-a]pyrimidine This step introduces the bromine atom at the 3-position of the heterocyclic core.

  • Materials:

    • 2-Aryl-imidazo[1,2-a]pyrimidine intermediate

    • N-Bromosuccinimide (NBS)

    • Chloroform or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 2-aryl-imidazo[1,2-a]pyrimidine intermediate (1.0 eq) in chloroform (25 mL).

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain the pure 3-bromo-2-aryl-imidazo[1,2-a]pyrimidine analog.

Antimicrobial Screening: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standardized and widely used technique for determining MIC values.[5][6]

  • Materials and Equipment:

    • Synthesized this compound analogs

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

    • Mueller-Hinton Broth (MHB)[7]

    • Sterile 96-well microtiter plates[5]

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator (37°C)[8]

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • DMSO (for dissolving compounds)

  • Procedure:

    • Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into MHB.[5] b. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][8]

    • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).[5] b. In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[9]

    • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions.[9] b. Include the following controls:

      • Positive Control: Wells with bacterial inoculum and no compound.[9]
      • Negative (Sterility) Control: Wells with MHB only.[9]
      • Vehicle Control: Wells with bacterial inoculum and the highest concentration of DMSO used.

    • Determination of MIC: a. Seal the plate and incubate at 37°C for 16-20 hours.[5][8] b. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[5][10]

Data Presentation

Quantitative data from the synthesis and antimicrobial screening should be organized for clarity and comparison.

Table 1: Physicochemical Characterization of Synthesized this compound Analogs

Compound IDR-Group (at C2-phenyl)Yield (%)Melting Point (°C)
BR-IMP-01 H78165-167
BR-IMP-02 4-Cl85188-190
BR-IMP-03 4-OCH₃81172-174
BR-IMP-04 4-NO₂72210-212

Table 2: Minimum Inhibitory Concentration (MIC) of Analogs against Test Bacteria

Compound IDMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
BR-IMP-01 1664>128
BR-IMP-02 832128
BR-IMP-03 3264>128
BR-IMP-04 41664
Ciprofloxacin 0.50.251

Visualizations

Diagrams help to clarify complex workflows and relationships.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination Reactants 2-Aminopyrimidine + α-Bromoacetophenone Cyclization Cyclocondensation (Stir, RT, Overnight) Reactants->Cyclization Purification1 Filtration & Washing Cyclization->Purification1 Intermediate 2-Aryl-imidazo[1,2-a]pyrimidine Purification1->Intermediate Bromination Electrophilic Bromination (NBS, Chloroform) Intermediate->Bromination Purification2 Workup & Column Chromatography Bromination->Purification2 Final_Product 3-Bromo-imidazo[1,2-a] -pyrimidine Analog Purification2->Final_Product Characterization Physicochemical Characterization (NMR, MS, MP) Final_Product->Characterization

Caption: General workflow for the two-step synthesis of this compound analogs.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare Compound Dilutions in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate controls Add Controls (Positive, Negative, Vehicle) inoculate->controls incubate Incubate Plate (37°C, 16-20h) controls->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for 3-Bromoimidazo[1,2-a]pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows it to interact with various enzymes and receptors, making it an attractive core for the design of novel therapeutic agents. Derivatives of this scaffold have shown promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. This document provides an overview of the anticancer potential of 3-bromoimidazo[1,2-a]pyrimidine derivatives, including protocols for their evaluation and a summary of the activity of related compounds.

Quantitative Data on Anticancer Activity

While specific data for this compound derivatives are limited in publicly available literature, the following table summarizes the anticancer activity of closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives to provide a comparative context.

Compound ID/ReferenceDerivative ClassCancer Cell LineIC50 (µM)
Compound 12 [1]3-aminoimidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93
MCF-7 (Breast)30.88 ± 14.44
B16F10 (Melanoma)64.81 ± 15.78
Compound 14 [1]3-aminoimidazo[1,2-a]pyridineB16F10 (Melanoma)21.75 ± 0.81
HT-29 (Colon)44.45 ± 0.15
Compound 18 [1]3-aminoimidazo[1,2-a]pyridineB16F10 (Melanoma)14.39 ± 0.04
MCF-7 (Breast)14.81 ± 0.20
HT-29 (Colon)10.11 ± 0.70
Compound 6c [2]imidazo[1,2-a]pyrimidineMCF-7 (Breast)6.72
T-47D (Breast)8.41
MDA-MB-231 (Breast)9.53
IP-5 [3]imidazo[1,2-a]pyridineHCC1937 (Breast)45
IP-6 [3]imidazo[1,2-a]pyridineHCC1937 (Breast)47.7
IP-7 [3]imidazo[1,2-a]pyridineHCC1937 (Breast)79.6

Mechanism of Action

Several studies on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis and the modulation of critical cell signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway by imidazo[1,2-a]pyrimidine derivatives can lead to cell cycle arrest and apoptosis. For instance, some novel imidazo[1,2-a]pyridine compounds have been shown to decrease the levels of phosphorylated AKT (pAKT), a key component of this pathway, in breast cancer cells.[3]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Experimental Protocols

A general workflow for the synthesis and evaluation of this compound derivatives as anticancer agents is outlined below.

Experimental_Workflow Synthesis Synthesis of this compound and Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Anticancer Screening (MTT Assay) Purification->InVitro LeadSelection Lead Compound Selection InVitro->LeadSelection Mechanism Mechanism of Action Studies LeadSelection->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) LeadSelection->InVivo Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Western Blot Analysis (Signaling Pathways) Mechanism->WesternBlot

Experimental workflow for anticancer drug discovery.

Synthesis of this compound Derivatives (General Protocol)

A common method for the synthesis of the imidazo[1,2-a]pyrimidine core involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. For 3-bromo derivatives, a subsequent bromination step is typically required.

Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core

  • To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add an α-haloketone (1.1 eq).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with a cold solvent, and dry to yield the imidazo[1,2-a]pyrimidine product.

Step 2: Bromination at the 3-position

  • Dissolve the imidazo[1,2-a]pyrimidine from Step 1 in a suitable solvent (e.g., acetic acid or chloroform).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the this compound derivative.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compounds on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-p53, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the test compounds for the desired time, then wash with ice-cold PBS.

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities relative to a loading control like GAPDH.

Conclusion

This compound derivatives represent a class of compounds with potential for development as anticancer agents. While specific biological data for these derivatives is still emerging, the broader class of imidazo[1,2-a]pyrimidines has demonstrated significant anticancer activity, often through the induction of apoptosis and inhibition of key oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. The protocols outlined in this document provide a framework for the synthesis and comprehensive in vitro evaluation of these compounds to elucidate their therapeutic potential and mechanism of action. Further investigation into the structure-activity relationships of this compound derivatives is warranted to identify lead candidates for future preclinical and clinical development.

References

Application Notes and Protocols: 3-Bromoimidazo[1,2-a]pyrimidine Targeting the NF-κB Pathway in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell survival, and proliferation.[1][2][3] Its aberrant activation is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[1][3][4] This makes the NF-κB pathway an attractive target for the development of novel anticancer therapeutics. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising chemotype for developing kinase inhibitors and other targeted therapies.[5][6] This document provides detailed application notes and protocols for investigating 3-Bromoimidazo[1,2-a]pyrimidine and its derivatives as inhibitors of the NF-κB pathway in cancer research. While direct extensive research on the 3-bromo substituted variant is emerging, the data from closely related imidazo[1,2-a]pyridine and pyrimidine derivatives provide a strong rationale and a methodological framework for its evaluation.

A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[7][8] MIA was found to decrease the DNA-binding activity of NF-κB and reduce levels of inflammatory cytokines.[7][8] Molecular docking studies have suggested that MIA directly interacts with the NF-κB p50 subunit.[7][8] Furthermore, treatment with MIA led to an increased expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, thereby preventing its pro-tumorigenic activity.[7]

These findings underscore the potential of the imidazo[1,2-a]pyrimidine core structure in targeting the NF-κB pathway. The following sections provide quantitative data from related compounds, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows to guide researchers in this area.

Data Presentation

The following tables summarize the cytotoxic and NF-κB inhibitory activities of various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives in different cancer cell lines. This data serves as a benchmark for evaluating new compounds like this compound.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
MIAMDA-MB-231 (Breast)MTT>30[7]
MIASKOV3 (Ovarian)MTT>40[7]
IP-5HCC1937 (Breast)MTT45[9]
IP-6HCC1937 (Breast)MTT47.7[9]
IP-7HCC1937 (Breast)MTT79.6[9]
Compound 12HT-29 (Colon)Cytotoxicity4.15 ± 2.93[10][11]
Compound 12MCF-7 (Breast)Cytotoxicity30.88 ± 14.44[11]
Compound 12B16F10 (Melanoma)Cytotoxicity64.81 ± 15.78[11]
Compound 14B16F10 (Melanoma)Cytotoxicity21.75 ± 0.81[10][11]
Compound 14HT-29 (Colon)Cytotoxicity44.45 ± 0.15[11]
Compound 11MCF-7 (Breast)Cytotoxicity20.47 ± 0.10[11]
Compound 18HT-29 (Colon)Cytotoxicity10.11 ± 0.70[11]
Compound 18B16F10 (Melanoma)Cytotoxicity14.39 ± 0.04[11]
Compound 18MCF-7 (Breast)Cytotoxicity14.81 ± 0.20[11]
Thiazole derivative 12A375 (Melanoma)Cell Proliferation0.14[12]
Thiazole derivative 12HeLa (Cervical)Cell Proliferation0.21[12]

Table 2: NF-κB Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineAssayEffectConcentrationReference
MIAMDA-MB-231, SKOV3ELISADecreased NF-κB DNA binding activityNot specified[7][8]
MIAMDA-MB-231, SKOV3ELISASuppressed NF-κB activityNot specified[7][8]
MIALPS-induced cellsWestern BlotIncreased IκBα protein expressionNot specified[7]
Compound 51RAW264.7Luciferase AssayIC50 = 172.2 ± 11.4 nM172.2 nM[13]
Compound 51RAW264.7Western BlotSuppressed LPS-induced phosphorylation of p65 and IκBαDose-dependent[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for screening and characterizing novel inhibitors.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkBa IκBα IKK_Complex->IkBa Phosphorylation p50_p65 p50/p65 (NF-κB) IkBa->p50_p65 Inhibition IkBa_p p-IκBα IkBa->IkBa_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Inhibitor This compound Inhibitor->IKK_Complex Inhibition Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) p50_p65_nuc->DNA Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and proposed inhibition point.

Experimental_Workflow cluster_1 Start Start Compound_Synthesis Synthesize/Acquire This compound Derivatives Start->Compound_Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Cell_Culture Culture Cancer Cell Lines (e.g., MDA-MB-231, HT-29) Cell_Culture->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 NFkB_Activity_Assay NF-κB Activity Assay (Luciferase Reporter) Determine_IC50->NFkB_Activity_Assay Mechanism_Studies Mechanism of Action Studies NFkB_Activity_Assay->Mechanism_Studies Western_Blot Western Blot (p-p65, p-IκBα, IκBα) Mechanism_Studies->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Mechanism_Studies->Immunofluorescence Gene_Expression qRT-PCR (NF-κB Target Genes: c-myc, cyclin D1) Mechanism_Studies->Gene_Expression In_Vivo_Studies In Vivo Xenograft Model Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SKOV3, HCC1937)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • Multichannel pipette and plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for NF-κB Pathway Proteins

Objective: To assess the effect of the test compound on the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα).

Materials:

  • Cancer cells treated with the test compound and a stimulant (e.g., TNF-α or LPS).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Treat cells with the test compound for a predetermined time, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis, normalizing to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of NF-κB in response to treatment with the test compound.

Materials:

  • Cancer cells.

  • NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of a luciferase gene).

  • Control plasmid (e.g., Renilla luciferase for normalization).

  • Transfection reagent.

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Co-transfect the cancer cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, re-plate the transfected cells into a 96-well plate.

  • Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value for NF-κB inhibition.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the effect of the test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cancer cells grown on glass coverslips.

  • Test compound and NF-κB activator (e.g., TNF-α).

  • 4% paraformaldehyde (PFA) for fixation.

  • 0.25% Triton X-100 for permeabilization.

  • Blocking solution (e.g., 1% BSA in PBS).

  • Primary antibody (anti-p65).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to attach.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate with TNF-α for 30 minutes to induce p65 translocation.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA for 30 minutes.

  • Incubate with the anti-p65 primary antibody for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the degree of p65 translocation.

By following these protocols and utilizing the provided data as a reference, researchers can effectively evaluate the potential of this compound and its analogs as novel therapeutic agents targeting the NF-κB pathway in cancer.

References

Application of Imidazo[1,2-a]pyrimidine Derivatives in Leukemia Treatment: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] While direct studies on 3-Bromoimidazo[1,2-a]pyrimidine for leukemia treatment are not extensively documented in publicly available literature, various derivatives of the broader imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine-pyrimidine classes have emerged as promising therapeutic agents, particularly for acute myeloid leukemia (AML).[2][3][4]

The primary mechanism of action for these derivatives in the context of leukemia involves the inhibition of key signaling kinases that are often mutated and constitutively active, driving the proliferation and survival of cancer cells.[2][3][4] Two of the most significant targets identified for this class of compounds in AML are the receptor tyrosine kinases c-KIT and FMS-like tyrosine kinase 3 (FLT3).[2][3][4]

Mutations in c-KIT are drivers in certain types of AML, making it an attractive therapeutic target.[2][3] Similarly, FLT3 internal tandem duplication (ITD) mutations are present in approximately 25% of AML patients and are associated with a poor prognosis.[4] Imidazo[1,2-a]pyridine-thiophene derivatives have been specifically designed and synthesized as potent inhibitors of both wild-type and mutant forms of FLT3, including those with secondary resistance mutations in the activation loop (D835) and the gatekeeper residue (F691).[4]

The therapeutic strategy centers on targeting the ATP-binding site of these kinases, which leads to the inhibition of downstream signaling pathways crucial for leukemic cell growth and survival, such as the PI3K/AKT/mTOR and JAK/STAT pathways.[4][5] Inhibition of these pathways can induce cell cycle arrest and apoptosis in cancer cells.[5]

The development of these compounds represents a promising avenue for overcoming resistance to existing tyrosine kinase inhibitors in leukemia.[3][4] Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of this class of molecules.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine-pyrimidine and imidazo[1,2-a]pyridine-thiophene derivatives against relevant kinases and leukemia cell lines.

Compound ClassTarget Kinase(s)Cell LineIC50 (nM)Reference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivativesc-KIT (V654A)GIST 430/654Several in the nanomolar range[2][3]
Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5o)FLT3-ITDMV4-11< 10 (GI50)[4]
Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5o)FLT3-ITD, D835YMOLM13< 10 (GI50)[4]
Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5o)FLT3-ITD, F691LBa/F3< 10 (GI50)[4]

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating these compounds.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->FLT3

Caption: Inhibition of the FLT3 signaling pathway by an Imidazo[1,2-a]pyrimidine derivative.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K STAT3 STAT3 cKIT->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->cKIT

Caption: Inhibition of the c-KIT signaling pathway by an Imidazo[1,2-a]pyrimidine derivative.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Imidazo[1,2-a]pyrimidine derivatives on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Imidazo[1,2-a]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyrimidine derivative in culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Imidazo[1,2-a]pyrimidine derivatives.

Materials:

  • Leukemia cells

  • Imidazo[1,2-a]pyrimidine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat leukemia cells with the Imidazo[1,2-a]pyrimidine derivative at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of Imidazo[1,2-a]pyrimidine derivatives on the phosphorylation status of key signaling proteins.

Materials:

  • Leukemia cells

  • Imidazo[1,2-a]pyrimidine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Treat cells with the Imidazo[1,2-a]pyrimidine derivative for a specified time (e.g., 2-24 hours).

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to ensure equal protein loading.

Experimental_Workflow cluster_assays In Vitro Assays Compound Imidazo[1,2-a]pyrimidine Derivative Synthesis Treatment Treat Cells with Compound Compound->Treatment Cell_Culture Leukemia Cell Culture (e.g., MV4-11, MOLM13) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot Western Blot (p-FLT3, p-AKT) Treatment->Western_Blot Data_Analysis Data Analysis & IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Evaluation of Therapeutic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating Imidazo[1,2-a]pyrimidine derivatives.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Bromoimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 3-bromoimidazo[1,2-a]pyrimidine derivatives. The methodologies presented leverage microwave-assisted organic synthesis to accelerate reaction times and improve yields, followed by a regioselective bromination step.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3][4] The introduction of a bromine atom at the 3-position of the imidazo[1,2-a]pyrimidine scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and other applications. Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient construction of such heterocyclic systems.[5][6]

This protocol outlines a two-step process:

  • Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones: A rapid and high-yield synthesis of the core scaffold.[1][2][7]

  • Bromination of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones: An efficient method to introduce bromine at the C3 position.

Data Presentation

Table 1: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones (4a-e)
EntryArProductReaction Time (min)Temperature (°C)Yield (%)
1C₆H₅4a 2018084
24-FC₆H₄4b 2016095
34-ClC₆H₄4c 2016092
44-BrC₆H₄4d 2016096
54-MeOC₆H₄4e 2016090

Data extracted from Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.[1][2][7]

Table 2: Bromination of N-Alkylated 2-Arylimidazo[1,2-a]pyrimidinones (6a-e)
EntryArRProductReaction TimeYield
1C₆H₅n-propyl8a 10 minQuantitative
24-FC₆H₄n-propyl8b 10 minQuantitative
34-ClC₆H₄n-propyl8c 10 minQuantitative
44-BrC₆H₄n-propyl8d 10 minQuantitative
54-MeOC₆H₄n-propyl8e 10 minQuantitative

Note: The reaction leads to 3,6-dibrominated products. Data extracted from Camargo, D., et al. (2024).[1][2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones (4a-e)

This protocol describes the synthesis of the imidazo[1,2-a]pyrimidine core via a microwave-assisted condensation reaction between 6-methylisocytosine and various α-bromoacetophenones.[1][7]

Materials:

  • 6-Methylisocytosine (3)

  • Substituted α-bromoacetophenones (2a-e)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine an equimolar mixture of 6-methylisocytosine (3) (1 mmol) and the respective α-bromoacetophenone (2a-e) (1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 160 °C for 20-30 minutes. For the synthesis of 4a, a temperature of 180 °C for 20 minutes is optimal.[1][7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with cold ethanol (2 x 2 mL).

  • Dry the product under high vacuum at 60 °C for one hour. The products are obtained as white-yellow solids with high melting points and purity.[2]

Protocol 2: N-Alkylation of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones (6a-o)

This protocol details the N-alkylation of the synthesized imidazo[1,2-a]pyrimidinones under microwave irradiation, a necessary step before bromination as described in the source literature.[1]

Materials:

  • 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones (4a-e)

  • Alkyl bromides (e.g., n-propyl bromide) (5a-c)

  • Potassium carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one (4a-e), 1.5 equivalents of potassium carbonate, and dry DMF.

  • Add 1 equivalent of the desired alkyl bromide (5a-c).

  • Seal the vial and irradiate in the microwave synthesizer for 15 minutes.

  • Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Protocol 3: Bromination of N-Alkylated 2-Arylimidazo[1,2-a]pyrimidinones (8a-e)

This protocol describes the efficient bromination of the N-alkylated imidazo[1,2-a]pyrimidine core at room temperature.[2] The reaction results in dibromination at positions 3 and 6.

Materials:

  • N-alkylated 2-arylimidazo[1,2-a]pyrimidinones (6a-e)

  • Bromine (Br₂)

Procedure:

  • Dissolve the N-alkylated 2-arylimidazo[1,2-a]pyrimidinone (6a-e) in a suitable solvent.

  • At room temperature, add bromine (Br₂).

  • Stir the reaction mixture for 10 minutes.

  • The 3,6-dibrominated products (8a-e) are obtained in quantitative yields.[2]

  • Isolate and purify the product using standard laboratory procedures.

Visualizations

experimental_workflow cluster_synthesis Step 1: Microwave Synthesis cluster_alkylation Step 2: N-Alkylation cluster_bromination Step 3: Bromination start Mix 6-Methylisocytosine and α-Bromoacetophenone (1:1) mw Microwave Irradiation (160-180°C, 20-30 min) start->mw cool1 Cool to Room Temperature mw->cool1 filter1 Filter and Wash with Cold Ethanol cool1->filter1 dry1 Dry Under Vacuum filter1->dry1 product1 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one dry1->product1 product1_a 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one mix_alkyl Add Alkyl Bromide and K₂CO₃ in DMF product1_a->mix_alkyl mw_alkyl Microwave Irradiation (15 min) mix_alkyl->mw_alkyl product2 N-Alkylated Imidazo[1,2-a]pyrimidinone mw_alkyl->product2 product2_b N-Alkylated Imidazo[1,2-a]pyrimidinone brominate Add Bromine (Br₂) at Room Temperature (10 min) product2_b->brominate product3 3,6-Dibromoimidazo[1,2-a]pyrimidine Derivative brominate->product3

Caption: Experimental workflow for the synthesis of 3,6-Dibromoimidazo[1,2-a]pyrimidine derivatives.

reaction_scheme cluster_reactants cluster_intermediate cluster_reagent cluster_product r1 2-Aminopyrimidine Derivative inter Imidazo[1,2-a]pyrimidine Core r1->inter Step 1: Microwave-Assisted Cyclocondensation r2 α-Haloketone r2->inter prod This compound inter->prod Step 2: Bromination br Brominating Agent (e.g., NBS, Br₂) br->prod

Caption: General reaction scheme for the two-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 3-bromoimidazo[1,2-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings of heteroaromatic halides are common and can often be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.

  • Inefficient Oxidative Addition: The C-Br bond at the 3-position may be resistant to oxidative addition, which is a crucial step in the catalytic cycle.

  • Protodeboronation: The boronic acid coupling partner can be degraded by residual water and base, especially at elevated temperatures.

  • Homocoupling: Self-coupling of the boronic acid (Glaser coupling) can be a significant side reaction.

Q2: I am observing a significant amount of debromination of my this compound starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction, often facilitated by the palladium catalyst in the presence of a hydride source. To mitigate this:

  • Ensure strictly anhydrous and anaerobic reaction conditions.

  • Use a less coordinating solvent.

  • Consider a milder base or a shorter reaction time.

  • The choice of phosphine ligand can also influence the extent of debromination.

Q3: For a Buchwald-Hartwig amination, which type of palladium precatalyst and ligand is a good starting point for this compound?

A3: For challenging heteroaromatic substrates, using a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is recommended. Good starting points include:

  • Precatalysts: G3 or G4 Buchwald precatalysts are often effective as they readily form the active Pd(0) species.

  • Ligands: Buchwald ligands such as XPhos, SPhos, or RuPhos are designed to facilitate oxidative addition and reductive elimination with hindered substrates.[1]

Q4: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are often preferred to avoid the formation of alkyne homocoupling byproducts. These reactions typically require a more active palladium catalyst system and may need higher temperatures or specific ligands to proceed efficiently.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation • Use a higher catalyst loading (e.g., 2-5 mol%).• Switch to a more robust, electron-rich ligand (e.g., Buchwald-type ligands like XPhos or SPhos).• Employ a pre-formed palladium catalyst (precatalyst) to ensure efficient generation of the active Pd(0) species.
Poor Solubility of Reagents • Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).• Ensure vigorous stirring to maintain a homogeneous mixture.
Ineffective Base • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid • Use a slight excess of the boronic acid (1.2-1.5 equivalents).• Add the boronic acid later in the reaction sequence after the other components have been heated.• Use potassium trifluoroborate salts as an alternative to boronic acids.
Problem 2: Significant Side Product Formation (Debromination, Homocoupling)
Side Product Troubleshooting Steps
Debromination • Ensure strictly anhydrous and anaerobic conditions.• Use freshly distilled and degassed solvents.• Screen different phosphine ligands.• Reduce the reaction temperature and/or time.
Homocoupling of Boronic Acid • Thoroughly degas all reagents and the reaction vessel.• Maintain a strict inert atmosphere (argon or nitrogen).• Consider a two-step addition where the aryl halide and catalyst are pre-mixed before adding the boronic acid.

Data Presentation: Representative Reaction Conditions

The following tables provide starting-point conditions for various cross-coupling reactions of this compound. These are based on protocols for structurally similar heteroaromatic compounds and should be optimized for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Palladium Source Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%)
Ligand (if not using a precatalyst) XPhos (4 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90-110 °C
Reaction Time 12-24 h

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition
Palladium Source Pd₂(dba)₃ (2 mol%) or RuPhos Pd G3 (2 mol%)
Ligand RuPhos or XPhos (4 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 100-120 °C
Reaction Time 16-24 h

Table 3: Sonogashira Coupling Conditions

ParameterCondition
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Et₃N or DIPEA (2.0-3.0 equiv.)
Solvent DMF or THF
Temperature 60-100 °C
Reaction Time 4-12 h

Table 4: Heck Coupling Conditions

ParameterCondition
Palladium Source Pd(OAc)₂ (2-5 mol%)
Ligand PPh₃ or P(o-tolyl)₃ (4-10 mol%)
Base Et₃N or K₂CO₃ (1.5-2.0 equiv.)
Solvent DMF or Acetonitrile
Temperature 100-140 °C
Reaction Time 12-24 h

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add this compound (1.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.1 equiv.) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add solid reagents: This compound, Base, Catalyst, Ligand B 2. Seal, Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent(s) B->C D 4. Add Liquid Coupling Partner (e.g., Amine, Alkyne) C->D E 5. Heat to Desired Temperature with Vigorous Stirring D->E F 6. Monitor by TLC/LC-MS E->F G Reaction Complete? F->G G->E No H 7. Cool to Room Temperature & Quench G->H Yes I 8. Liquid-Liquid Extraction H->I J 9. Dry, Filter & Concentrate I->J K 10. Purify by Chromatography J->K L Final Product K->L Troubleshooting_Flowchart start Low or No Product Yield check_catalyst Is the catalyst system appropriate for a heteroaromatic substrate? start->check_catalyst optimize_catalyst Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos) and/or a precatalyst (e.g., G3/G4). check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions screen_conditions Action: Screen different bases (K₂CO₃, Cs₂CO₃), solvents (Dioxane, Toluene, DMF), and adjust temperature. check_conditions->screen_conditions No check_reagents Are reagents pure and the reaction atmosphere inert? check_conditions->check_reagents Yes screen_conditions->check_reagents purify_reagents Action: Use fresh, pure reagents. Ensure proper degassing of solvents and maintain an inert atmosphere. check_reagents->purify_reagents No side_reactions Are side reactions like debromination or homocoupling observed? check_reagents->side_reactions Yes purify_reagents->side_reactions address_side_reactions Action: For debromination, ensure anhydrous conditions. For homocoupling, ensure strict anaerobic conditions. side_reactions->address_side_reactions Yes success Improved Yield side_reactions->success No address_side_reactions->success

References

Troubleshooting low yield in 3-Bromoimidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Bromoimidazo[1,2-a]pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound using N-bromosuccinimide (NBS) resulted in a low yield. What are the potential causes and how can I improve it?

Low yields in the bromination of imidazo[1,2-a]pyrimidine can stem from several factors, including incomplete reaction, side product formation, or issues with the starting material. Here’s a step-by-step troubleshooting guide:

  • Verify Starting Material Purity: Impurities in the starting imidazo[1,2-a]pyrimidine can interfere with the reaction. Ensure the starting material is pure by checking its melting point, NMR, and/or mass spectrometry data.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent is critical. While solvents like chloroform or acetonitrile are commonly used, consider switching to a different solvent such as DMF, which has been shown to be effective for halogenations of similar scaffolds.[1]

    • Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Some protocols suggest heating to 60°C.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Insufficient reaction time will naturally lead to lower yields.

  • Control Stoichiometry of NBS: While a slight excess of NBS is often used to ensure complete conversion, a large excess can lead to the formation of di-brominated or other side products. Use 1.05 to 1.2 equivalents of NBS and add it portion-wise to the reaction mixture.

  • Consider Alternative Brominating Agents: If optimizing the reaction with NBS is unsuccessful, other brominating agents can be employed.

Q2: What are some alternative brominating agents I can use if NBS is not effective?

Several alternative brominating agents have been successfully used for the bromination of related heterocyclic systems and may improve the yield of this compound.

Brominating AgentTypical ConditionsReported Yields (for related compounds)Reference
Sodium Bromite (NaBrO₂)DMF, 60°C, acidic conditions64-92%[1]
Tetrabutylammonium bromide (TBAB)/Oxone®Ethanol (EtOH), Microwave or conventional heating90-95%[1]
Carbon Tetrabromide (CBr₄)Solvent-free conditionsGood to high yields[1]

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products often indicates a lack of regioselectivity or over-bromination.

  • Regioisomers: Besides the desired 3-bromo product, bromination can sometimes occur at other positions on the imidazo[1,2-a]pyrimidine ring system. The formation of the undesired 2-amino regioisomer has been reported in similar syntheses.[2][3] To improve regioselectivity, consider lowering the reaction temperature or using a more selective brominating agent. Continuous flow synthesis has also been shown to improve regioselectivity in some cases.[2][3]

  • Di-brominated Products: Using a large excess of the brominating agent can lead to the formation of di-brominated products. To avoid this, carefully control the stoichiometry of the brominating agent and add it slowly to the reaction mixture.

  • Degradation: Imidazo[1,2-a]pyrimidine derivatives can be sensitive to strongly acidic or basic conditions. Ensure the reaction is performed under appropriate pH conditions to prevent degradation of your starting material or product.

Experimental Protocols

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline for the regioselective bromination of imidazo[1,2-a]pyrimidine at the 3-position.

  • Dissolve Imidazo[1,2-a]pyrimidine: In a round-bottom flask, dissolve 1 equivalent of imidazo[1,2-a]pyrimidine in a suitable solvent (e.g., chloroform, acetonitrile, or DMF).

  • Cool the Mixture: Cool the solution to 0°C in an ice bath.

  • Add NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_optimize Optimization Strategies cluster_alternatives Alternative Reagents start Low Yield in this compound Synthesis check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure fail Persistent Low Yield check_purity->fail If impure solvent Change Solvent (e.g., DMF) optimize_conditions->solvent temperature Adjust Temperature optimize_conditions->temperature time Modify Reaction Time optimize_conditions->time stoichiometry Control NBS Stoichiometry optimize_conditions->stoichiometry alternative_reagents Consider Alternative Brominating Agents alternative_reagents->fail If still low nabro2 Sodium Bromite (NaBrO₂) alternative_reagents->nabro2 tbab TBAB/Oxone® alternative_reagents->tbab cbr4 Carbon Tetrabromide (CBr₄) alternative_reagents->cbr4 side_products Analyze for Side Products side_products->alternative_reagents If side products persist success Improved Yield side_products->success If yield improves solvent->side_products temperature->side_products time->side_products stoichiometry->side_products nabro2->success tbab->success cbr4->success

Caption: A flowchart outlining the troubleshooting steps for low yield in the synthesis of this compound.

Synthetic Pathway for this compound

SyntheticPathway start Imidazo[1,2-a]pyrimidine product This compound start->product Bromination reagent + N-Bromosuccinimide (NBS) (or alternative brominating agent) conditions Solvent (e.g., CHCl₃, DMF) Temperature (e.g., 0°C to RT)

References

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyrimidine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-bromoimidazo[1,2-a]pyrimidine using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of imidazo[1,2-a]pyrimidine derivatives. However, due to the presence of a basic nitrogen in the ring system, the compound can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1][2] If compound instability is observed, using a less acidic stationary phase like neutral alumina or deactivated silica gel is recommended.[2][3]

Q2: Which solvent system is typically used for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common and effective eluent system for imidazo[1,2-a]pyrimidine derivatives.[4] The polarity of the solvent system should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound to ensure good separation.[1] For more polar impurities, a small amount of a more polar solvent like methanol can be added to the eluent.[1]

Q3: How can I determine the optimal solvent system for my specific batch of this compound?

A3: The ideal solvent system should be determined by running several TLC plates with varying ratios of your chosen solvents (e.g., hexane and ethyl acetate). The goal is to find a solvent mixture that moves the this compound spot to an Rf value between 0.2 and 0.4, while providing the best possible separation from any impurities.[1]

Q4: My compound is not very soluble in the chromatography eluent. How should I load it onto the column?

A4: For compounds with poor solubility in the eluent, a "dry loading" technique is recommended.[5][6] This involves dissolving your crude product in a suitable volatile solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[5]

Q5: What are some common impurities I might encounter, and how can I separate them?

A5: Common impurities can include unreacted starting materials, reagents from the synthesis, and potential side-products. The separation of these impurities depends on their polarity relative to this compound. Careful optimization of the solvent system using TLC is crucial for resolving these components. Gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be effective for separating compounds with a wide range of polarities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue Potential Cause Troubleshooting Recommendation & Solution
No compound eluting from the column 1. Compound is too polar for the current solvent system. 2. Compound has decomposed on the silica gel. 3. Compound is irreversibly adsorbed to the stationary phase. 1. Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If necessary, add a small amount of a stronger solvent like methanol.2. Assess compound stability on silica gel. Run a 2D TLC to check for degradation. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or use deactivated silica gel.[2][3]3. Use a different stationary phase. Consider using alumina or a bonded-phase silica gel.
Poor separation of the desired compound from impurities 1. Inappropriate solvent system. 2. Column overloading. 3. Poor column packing. 1. Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values between your compound and the impurities. Consider using a different solvent combination or employing gradient elution.[2]2. Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[2]3. Ensure the column is packed uniformly. A poorly packed column with channels or cracks will lead to band broadening and poor separation. Repack the column carefully.
Peak tailing of the eluted compound 1. Interaction of the basic nitrogen with acidic silanol groups on silica. 2. Column overload. 1. Deactivate the silica gel. This can be done by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).[7] Alternatively, use a less acidic stationary phase like alumina.[2]2. Decrease the sample concentration. Dilute the sample before loading it onto the column.[8]
The compound "oils out" instead of forming a solid after solvent removal 1. Presence of residual solvent. 2. Presence of impurities. 1. Ensure complete removal of the chromatography solvents. Use a high-vacuum pump to remove any remaining solvent.2. Re-purify the material. If significant impurities are still present, a second round of chromatography or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 7:3 or 1:1 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.[9]

    • Dry Loading: For poorly soluble samples, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to begin the elution process.

    • Collect fractions of a consistent volume.

    • Monitor the elution by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Isolate Isolate Product (Rotary Evaporation) Combine->Isolate

Caption: Workflow for the purification of this compound by flash column chromatography.

troubleshooting_logic Start Purification Issue Encountered CheckPurity Check TLC of Crude & Fractions Start->CheckPurity NoElution No Compound Eluting? CheckPurity->NoElution PoorSep Poor Separation? CheckPurity->PoorSep PeakTailing Peak Tailing? CheckPurity->PeakTailing IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability (2D TLC) NoElution->CheckStability If still no elution OptimizeSolvent Re-optimize Solvent System PoorSep->OptimizeSolvent Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad If still poor PeakTailing->ReduceLoad If still tailing DeactivateSilica Deactivate Silica with Base PeakTailing->DeactivateSilica Yes ChangeStationary Use Alumina or Deactivated Silica CheckStability->ChangeStationary Degradation observed

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Bromination of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 3-bromoimidazo[1,2-a]pyrimidine.

Troubleshooting Guide

Users may encounter several issues during the bromination of this compound, primarily related to the formation of byproducts. This guide addresses the most common challenges.

Issue Potential Cause Recommended Solution
Low yield of the desired mono-brominated product and presence of multiple spots on TLC. Over-bromination: Use of excess brominating agent (e.g., N-Bromosuccinimide - NBS) can lead to the formation of di- and poly-brominated byproducts. The C5 and C7 positions on the pyrimidine ring are potential sites for further electrophilic substitution.Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 equivalent of NBS. Consider slow, portion-wise addition of the brominating agent to the reaction mixture at a low temperature (e.g., 0 °C) to better control the reaction.
Formation of a complex mixture of inseparable products. Harsh reaction conditions: High temperatures or prolonged reaction times can lead to the formation of various side products, including decomposition of the starting material or products.Optimize the reaction temperature and time. Start with milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress closely by TLC.
Product degradation during workup or purification. Instability of brominated products: Brominated imidazo[1,2-a]pyrimidines can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel during column chromatography.Use a neutral workup procedure. If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Minimize the time the product is on the column.
Inconsistent reaction outcomes. Variability in reagent quality: The purity of the starting material and the brominating agent can significantly impact the reaction. Old or improperly stored NBS may contain succinimide and bromine, leading to different reactivity.Use freshly purified starting materials and high-quality reagents. It is recommended to recrystallize NBS before use if its purity is uncertain.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the bromination of this compound?

While specific literature on the exhaustive bromination of this compound is scarce, based on the known electrophilic substitution patterns of the imidazo[1,2-a]pyrimidine ring system, the most probable byproducts are di-brominated isomers. The second bromine atom is expected to add to the pyrimidine ring, leading to the formation of 3,5-dibromoimidazo[1,2-a]pyrimidine and/or 3,7-dibromoimidazo[1,2-a]pyrimidine . The formation of poly-brominated species is also possible with a significant excess of the brominating agent.

Q2: How can I detect the formation of these byproducts?

Thin-Layer Chromatography (TLC) is the initial method of choice to monitor the reaction progress and detect the presence of multiple products. For a more detailed analysis and structural confirmation of byproducts, the following techniques are recommended:

  • Mass Spectrometry (MS): To identify the molecular weight of the products and confirm the incorporation of additional bromine atoms (look for the characteristic isotopic pattern of bromine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the imidazo[1,2-a]pyrimidine core. The chemical shifts and coupling constants of the aromatic protons will be indicative of the bromine atom's position.

Q3: What is the best brominating agent to use for this reaction?

N-Bromosuccinimide (NBS) is a commonly used and generally effective reagent for the bromination of heterocyclic compounds. It is often preferred over liquid bromine due to its ease of handling and milder reaction conditions.

Q4: How can I avoid over-bromination?

The most critical factor in preventing over-bromination is the precise control of the stoichiometry of the brominating agent. A slight excess of the starting material relative to the brominating agent can help to consume the brominating agent and minimize the formation of poly-brominated products. Slow addition of the brominating agent at a reduced temperature will also help to control the reaction.

Experimental Protocols

General Protocol for Mono-bromination of Imidazo[1,2-a]pyrimidine at the C3 Position

This protocol is a general guideline and may require optimization for specific substituted imidazo[1,2-a]pyrimidines.

  • Dissolve imidazo[1,2-a]pyrimidine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform (CHCl₃) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the byproducts of this compound bromination, the following table summarizes the expected outcomes based on general reactivity principles.

Reactant Brominating Agent (Equivalents) Expected Major Product Potential Byproducts
Imidazo[1,2-a]pyrimidineNBS (1.0 eq.)This compoundDi-brominated species (trace amounts)
This compoundNBS (1.0 eq.)3,5-Dibromoimidazo[1,2-a]pyrimidine and/or 3,7-Dibromoimidazo[1,2-a]pyrimidineUnreacted starting material, poly-brominated species
Imidazo[1,2-a]pyrimidineNBS (>2.0 eq.)Poly-brominated imidazo[1,2-a]pyrimidinesComplex mixture of isomers

Visualization

The following diagram illustrates the logical workflow for the bromination of imidazo[1,2-a]pyrimidine and the potential for byproduct formation.

Bromination_Byproducts cluster_start Starting Material cluster_reaction1 First Bromination cluster_reaction2 Second Bromination (Potential Byproducts) Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine This compound This compound Imidazo[1,2-a]pyrimidine->this compound + 1 eq. NBS 3,5-Dibromoimidazo[1,2-a]pyrimidine 3,5-Dibromoimidazo[1,2-a]pyrimidine This compound->3,5-Dibromoimidazo[1,2-a]pyrimidine + 1 eq. NBS 3,7-Dibromoimidazo[1,2-a]pyrimidine 3,7-Dibromoimidazo[1,2-a]pyrimidine This compound->3,7-Dibromoimidazo[1,2-a]pyrimidine + 1 eq. NBS Poly-brominated Products Poly-brominated Products 3,5-Dibromoimidazo[1,2-a]pyrimidine->Poly-brominated Products + excess NBS 3,7-Dibromoimidazo[1,2-a]pyrimidine->Poly-brominated Products + excess NBS

Caption: Reaction pathway of imidazo[1,2-a]pyrimidine bromination.

Technical Support Center: Suzuki Coupling of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki coupling reactions with 3-Bromoimidazo[1,2-a]pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction yield is low, or I'm observing no product formation. What are the primary factors to investigate?

A: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality and stability of your reagents, the choice of catalyst, base, and solvent, and the reaction setup itself. The imidazo[1,2-a]pyrimidine core can be sensitive, and careful optimization is often necessary.

Q2: How can I be sure my palladium catalyst is active?

A: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it needs to be reduced in situ. Inefficient reduction can lead to low yields. Consider using a well-established, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that readily forms the active Pd(0) species. To test your catalyst's activity, run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.

Q3: I suspect my boronic acid is decomposing. How can I address this?

A: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition through protodeboronation (hydrolysis of the C-B bond). This is a common cause of low yields.[1] To mitigate this, use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters, which are less susceptible to protodeboronation.[2]

Q4: What are the most common side reactions, and how can I minimize them?

A: Besides protodeboronation, other common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring the oxidative addition of the palladium catalyst to your this compound is efficient.

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom. This can sometimes occur, especially at higher temperatures or with certain bases.

To minimize these side reactions, ensure your reaction is thoroughly degassed to remove oxygen, which can degrade the catalyst and promote side reactions. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help drive the desired cross-coupling reaction.

Q5: The purification of my product is difficult due to closely running spots on TLC. What could be the issue?

A: This often indicates the presence of closely related impurities, such as the homocoupled product of your boronic acid or the dehalogenated starting material. Optimizing the reaction conditions to minimize side reactions is the best approach. If purification remains challenging, consider alternative chromatography techniques, such as preparative HPLC or using a different solvent system for your column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A: Based on studies of similar heterocyclic systems, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a carbonate base such as K₂CO₃ or Cs₂CO₃, and a solvent system like 1,4-dioxane/water or toluene/ethanol. Microwave irradiation has also been shown to be effective in accelerating these types of couplings.[3]

Q2: How does the electronic nature of the boronic acid affect the reaction?

A: For imidazo[1,2-a]pyridine systems, it has been reported that both electron-donating and electron-withdrawing groups on the arylboronic acid can lead to moderate to high yields.[4] However, with some pyrimidine-containing substrates, electron-rich boronic acids have been shown to give better yields, as electron-withdrawing groups on the boronic acid can slow down the transmetalation step.[5]

Q3: Is it necessary to protect the nitrogen atoms on the imidazo[1,2-a]pyrimidine ring?

A: Generally, it is not necessary to protect the nitrogen atoms for Suzuki coupling reactions. However, in some cases with nitrogen-rich heterocycles, the free N-H groups can have an inhibitory effect on the palladium catalyst.[6] If you are experiencing persistent low yields, it is a factor to consider, though for this specific substrate, successful couplings are typically achieved without protection.

Q4: Can I use other halide derivatives of imidazo[1,2-a]pyrimidine?

A: Yes, the reactivity of the halide typically follows the trend I > Br > Cl. While this compound is a common substrate, the corresponding iodo derivative would likely be more reactive, potentially allowing for milder reaction conditions. The chloro derivative would be less reactive and may require a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands.

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki couplings of similar heterocyclic systems to provide a reference for optimization.

Table 1: Catalyst and Base Screening for a Suzuki Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine [3]

Catalyst (mol%)Base (equiv)SolventHeatingYield (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/Ethanol (4:1)Microwave (150°C, 30 min)63
Pd(dppf)Cl₂ (5)K₂CO₃ (2)Toluene/Ethanol (4:1)Microwave (150°C, 30 min)55
Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/Ethanol (4:1)Microwave (150°C, 30 min)58
Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/Water (4:1)Microwave (150°C, 30 min)60

Table 2: Optimization of Suzuki Coupling for 5-(4-bromophenyl)-4,6-dichloropyrimidine [5]

Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
K₃PO₄ (2)Toluene70-8018-2240
K₃PO₄ (2)Acetonitrile70-8018-2236
K₃PO₄ (2)1,4-Dioxane70-8018-2260
Cs₂CO₃ (2)Toluene70-8018-2280

Experimental Protocols

Representative Protocol for Microwave-Assisted Suzuki Coupling of this compound

This protocol is adapted from procedures for similar heterocyclic systems and serves as a starting point for optimization.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-40 minutes).

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII OxAdd OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar Transmetal Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_Ar->Pd0 RedElim Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination CoupledProduct 3-Aryl-imidazo[1,2-a]pyrimidine ArX This compound ArBoronic Arylboronic Acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Base? Start->CheckReagents CheckSetup 2. Review Reaction Setup - Thoroughly Degassed? - Inert Atmosphere Maintained? CheckReagents->CheckSetup ScreenConditions 3. Screen Reaction Conditions - Catalyst & Ligand - Base - Solvent - Temperature CheckSetup->ScreenConditions AnalyzeByproducts 4. Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? ScreenConditions->AnalyzeByproducts Optimize Optimize Based on Findings AnalyzeByproducts->Optimize

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Palladium-Catalyzed Amination of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the palladium-catalyzed amination of 3-bromoimidazo[1,2-a]pyrimidine.

Troubleshooting Guide

Researchers may encounter several challenges during the palladium-catalyzed amination of this compound. This section provides a systematic approach to identifying and resolving common side reactions and experimental issues.

Problem 1: Low or No Conversion of Starting Material

If you observe a low yield of the desired aminated product with a significant amount of unreacted this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
Inactive Catalyst The active Pd(0) species may not be forming efficiently. If using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction. Consider using a commercially available Pd(0) precatalyst for more reliable results.[1] Ensure the catalyst has not degraded due to improper storage or handling; use a fresh batch if in doubt.
Inappropriate Ligand The choice of phosphine ligand is critical for successful coupling.[2] For heteroaryl halides, sterically hindered and electron-rich ligands often perform well. Screen a variety of ligands such as XPhos, SPhos, or DavePhos.[3]
Incorrect Base The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like NaOtBu are commonly used.[2] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[2][4]
Solvent Issues The solvent must dissolve the reactants and the base. Common choices include toluene, dioxane, and THF.[2] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[2]
Low Reaction Temperature While typical temperatures range from 80-100°C, challenging substrates may require higher temperatures to achieve good conversion.[2]
Oxygen Contamination The Pd(0) catalyst is sensitive to air. Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

Problem 2: Formation of Hydrodehalogenation Product

A common side reaction is the replacement of the bromine atom with a hydrogen, yielding the parent imidazo[1,2-a]pyrimidine.

Potential CauseRecommended Action
β-Hydride Elimination This can occur with primary amines, leading to the formation of an imine and the hydrodehalogenated arene.[5][6] Using sterically hindered ligands can help to suppress this side reaction.[6][7]
Catalyst Decomposition Palladium hydride species, which can arise from catalyst decomposition or side reactions, can lead to hydrodehalogenation.[8][9] The choice of ligand and base can influence catalyst stability.
Moisture Trace amounts of water can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and solvents are anhydrous.

Problem 3: Homocoupling of the Imidazo[1,2-a]pyrimidine

Dimerization of the starting material to form a bi-imidazo[1,2-a]pyrimidine species can sometimes be observed.

Potential CauseRecommended Action
Slow Amination If the rate of amination is slow, the oxidative addition intermediate may undergo homocoupling.
Ligand Choice The ligand can influence the relative rates of the desired amination and undesired homocoupling. Screening different ligands may be beneficial.
Reaction Concentration Running the reaction at a lower concentration may disfavor the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the palladium-catalyzed amination of this compound?

A1: The most frequently encountered side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom to form the unsubstituted imidazo[1,2-a]pyrimidine.[5][8] This is often a result of β-hydride elimination when using primary amines or due to the presence of palladium hydride species in the catalytic cycle.[5][6]

Q2: How can I minimize the formation of the hydrodehalogenated byproduct?

A2: To minimize hydrodehalogenation, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired reductive elimination step and sterically hinder the formation of palladium hydride species.[6][7]

  • Base Selection: The choice of base can impact catalyst stability and the prevalence of side reactions. Experiment with different bases to find the optimal conditions for your specific substrate.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.

Q3: My reaction is not going to completion. What are the first troubleshooting steps I should take?

A3: If your reaction is not reaching completion, first verify the quality and activity of your palladium catalyst and ligand.[1] Ensure your reaction setup is completely free of oxygen and moisture.[2] Then, consider screening different solvents, bases, and reaction temperatures to optimize the conditions for your specific amine and the this compound substrate.[1][2]

Q4: Are there any specific considerations for the amination of heteroaryl halides like this compound?

A4: Yes, heteroaryl halides can be more challenging substrates than simple aryl halides. The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring can potentially coordinate to the palladium center, which may inhibit the catalytic cycle. The choice of ligand is particularly crucial to modulate the reactivity and stability of the palladium catalyst.[4]

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination:

This is a general starting point; optimization of specific parameters will likely be necessary.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv) and anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_side Side Reactions Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH, Base Dimerization Homocoupling (Ar-Ar) OxAdd->Dimerization Dimerization RedElim Product + Pd(0)L AmineCoord->RedElim Reductive Elimination Hydrodehalogenation Hydrodehalogenation (Ar-H) AmineCoord->Hydrodehalogenation β-Hydride Elimination RedElim->Pd(0)L Regeneration Troubleshooting_Flowchart Start Reaction Issue NoReaction Low/No Conversion? Start->NoReaction SideProduct Side Product Formation? NoReaction->SideProduct No CheckCatalyst Check Catalyst/Ligand Activity NoReaction->CheckCatalyst Yes Hydrodehalogenation Hydrodehalogenation? SideProduct->Hydrodehalogenation Yes CheckConditions Optimize Base/Solvent/Temp CheckCatalyst->CheckConditions CheckInertness Ensure Inert Atmosphere CheckConditions->CheckInertness Homocoupling Homocoupling? Hydrodehalogenation->Homocoupling No ChangeLigand Use Bulky Ligand Hydrodehalogenation->ChangeLigand Yes LowerConcentration Lower Reaction Concentration Homocoupling->LowerConcentration Yes Anhydrous Ensure Anhydrous Conditions ChangeLigand->Anhydrous

References

Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyrimidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromoimidazo[1,2-a]pyrimidine derivatives using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Common HPLC Issues

This section addresses specific problems that may be encountered during the HPLC purification of this compound derivatives, offering potential causes and solutions in a structured question-and-answer format.

Question: Why am I seeing poor peak shape, such as peak tailing or fronting, for my this compound derivative?

Answer: Poor peak shape is a common issue in HPLC and can arise from several factors.

  • Secondary Interactions: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system can interact with residual acidic silanol groups on the surface of silica-based columns (like C18). This is a frequent cause of peak tailing.

    • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH (around 3-4) to protonate the silanols. Using a modern, end-capped column with minimal silanol activity is also recommended.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing and broadening.

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study on an analytical column to determine the optimal sample load before scaling up to a preparative column.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, influencing its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For basic compounds like imidazo[1,2-a]pyrimidines, a pH around 4 may provide good separation.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Question: I am struggling with poor resolution between my target compound and impurities. How can I improve the separation?

Answer: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.

    • Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Adjusting pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. Experiment with a pH range of 3 to 7.

  • Column Selection:

    • Stationary Phase: While C18 is a common choice, other stationary phases like phenyl-hexyl or those with polar end-capping might offer different selectivity for aromatic and heterocyclic compounds.

    • Particle Size: Smaller particle size columns provide higher efficiency and better resolution, but also generate higher backpressure.

  • Temperature Control: Operating the column at a consistent, elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity. However, ensure your compound is stable at the selected temperature.

Question: My HPLC system is showing a noisy or drifting baseline. What could be the cause?

Answer: An unstable baseline can interfere with peak detection and integration.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise. Ensure thorough degassing of your solvents.

    • Contamination: Impurities in the solvents or buffer salts can lead to a noisy or drifting baseline, especially during gradient elution. Use high-purity HPLC-grade solvents and reagents.[3]

    • Improper Mixing: If the mobile phase components are not mixing properly, it can cause baseline fluctuations.

  • System Leaks: Check all fittings and connections for leaks, as this can cause pressure fluctuations and a noisy baseline.[4][5]

  • Detector Issues: A deteriorating detector lamp can be a source of noise. Check the lamp energy and replace it if necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a preparative HPLC method for this compound derivatives?

A1: A good starting point would be a reverse-phase method using a C18 column. Begin with a mobile phase system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A gradient from 10% to 90% acetonitrile over 20-30 minutes is a reasonable starting point for method development on an analytical scale, which can then be scaled up for preparative purification.

Q2: Which column is best for purifying these compounds?

A2: C18 columns are the most commonly used for reverse-phase purification of heterocyclic compounds like imidazo[1,2-a]pyrimidines.[6] For compounds that are particularly polar, a polar-endcapped C18 or a phenyl-hexyl column might provide better retention and selectivity.

Q3: How do I choose the detection wavelength?

A3: To determine the optimal detection wavelength, you should measure the UV-Vis spectrum of your compound. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If you do not have a spectrum, a common starting point for aromatic and heterocyclic compounds is around 254 nm.

Q4: My compound is not retained on a C18 column. What should I do?

A4: If your compound has very low retention, it may be too polar for standard reverse-phase chromatography. You can try a more polar stationary phase, such as a C8 or a cyano (CN) column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique specifically designed for highly polar compounds.

Q5: How do I scale up my analytical method to a preparative scale?

A5: Scaling up involves adjusting the flow rate and sample load in proportion to the change in column cross-sectional area. The gradient time should also be adjusted to maintain a constant number of column volumes of mobile phase per unit time. It is recommended to perform a loading study on the analytical column first to determine the maximum sample amount that can be injected without compromising resolution.[1][7]

Experimental Protocols

While a specific, universally optimized protocol for all this compound derivatives is not feasible due to variations in substitution patterns, the following provides a detailed starting methodology for developing a preparative purification method.

1. Analytical Method Development:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or λmax of the compound).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.

2. Preparative Method Scale-Up:

  • Column: C18, 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Adjust the gradient time based on the analytical run to maintain the same number of column volumes. For this example, a similar gradient of 10% to 95% B over 20 minutes can be a starting point.

  • Flow Rate: Scale up the flow rate based on the column cross-sectional area. For a 21.2 mm ID column, a starting flow rate would be approximately 21 mL/min.

  • Injection Volume: Dissolve the crude sample in a minimal amount of a suitable solvent (like DMSO or DMF) and inject a volume determined by a prior loading study.

  • Fraction Collection: Collect fractions based on the UV signal of the target peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to check for purity. Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).

Data Presentation

The following table summarizes typical starting conditions for the HPLC analysis of imidazo[1,2-a]pyrimidine and related heterocyclic compounds, which can be used as a foundation for developing a purification method.

ParameterTypical Value/RangeRationale/Comments
Stationary Phase C18, C8C18 is a good starting point for most compounds. C8 can be used for more hydrophobic molecules.
Column Dimensions (Analytical) 4.6 x 150 mm, 4.6 x 250 mmStandard dimensions for method development.
Column Dimensions (Preparative) 19-50 mm (ID) x 150-250 mm (L)Dimensions depend on the amount of material to be purified.
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile often provides better peak shape and lower backpressure.
Modifier 0.1% TFA or 0.1% Formic AcidImproves peak shape for basic compounds by ion-pairing and controlling pH.
Flow Rate (Analytical) 0.8 - 1.5 mL/minTypical range for 4.6 mm ID columns.
Flow Rate (Preparative) Scaled up from analytical (e.g., 20-100 mL/min)Dependent on the column diameter.
Detection Wavelength 254 nm or compound λmax254 nm is a common wavelength for aromatic compounds.
Column Temperature 25 - 40 °CHigher temperatures can improve efficiency but may affect compound stability.

Mandatory Visualization

Below is a logical workflow for the purification of this compound derivatives by HPLC.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude this compound dissolve Dissolve in appropriate solvent (e.g., DMSO, DMF) crude_sample->dissolve filter_sample Filter sample (0.45 µm) dissolve->filter_sample analytical_dev Analytical Method Development (C18, 4.6x150mm) filter_sample->analytical_dev scale_up Scale-up to Preparative Method analytical_dev->scale_up prep_hplc Preparative HPLC Run (C18, >19mm ID) scale_up->prep_hplc fraction_collection Fraction Collection (UV-triggered) prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions solvent_removal Solvent Removal (Lyophilization/Rotovap) combine_fractions->solvent_removal final_product Pure Compound solvent_removal->final_product

Caption: Workflow for HPLC purification of this compound derivatives.

References

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromoimidazo[1,2-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for the synthesis of this compound is the electrophilic bromination of the parent imidazo[1,2-a]pyrimidine heterocycle. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent. The reaction is favored at the C-3 position due to the electronic properties of the fused ring system.

Q2: Why is the bromination regioselective for the 3-position?

The regioselectivity of the bromination at the C-3 position of the imidazo[1,2-a]pyrimidine ring is dictated by the stability of the Wheland intermediate formed during the electrophilic aromatic substitution. Attack at the C-3 position allows for the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the pyrimidine ring, resulting in a more stable intermediate compared to attack at other positions.

Q3: What are the potential side products in this synthesis?

Common side products in the synthesis of this compound include:

  • Unreacted starting material (imidazo[1,2-a]pyrimidine): This can occur if the reaction does not go to completion.

  • Dibrominated products: Over-bromination can lead to the formation of dibromoimidazo[1,2-a]pyrimidines. The positions of the second bromine can vary.

  • Succinimide: When using NBS as the brominating agent, succinimide is a stoichiometric byproduct.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[1][2][3][4]

  • Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from side products and unreacted starting material.[1][5] A typical eluent system would be a gradient of ethyl acetate in hexane.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Poor quality of starting material or solvent.1. Use freshly recrystallized NBS or a new bottle of the brominating agent. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature incrementally. 3. Ensure the starting imidazo[1,2-a]pyrimidine is pure and the solvent is anhydrous.
Formation of multiple products (spots on TLC) 1. Over-bromination leading to dibromo- and polybromo- products. 2. Reaction temperature is too high, leading to decomposition or side reactions.1. Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Add the brominating agent portion-wise to maintain control over the reaction. 2. Run the reaction at a lower temperature. For instance, start at 0 °C and allow the reaction to slowly warm to room temperature.
Difficulty in isolating the product 1. The product may be highly soluble in the work-up solvent. 2. Formation of an oil instead of a solid.1. During aqueous work-up, extract with a less polar organic solvent like dichloromethane or ethyl acetate. Ensure to perform multiple extractions. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it persists as an oil, purification by column chromatography is recommended.
Product is colored (yellow or brown) 1. Presence of residual bromine or other colored impurities.1. Wash the crude product with a saturated solution of sodium thiosulfate to quench any remaining bromine. 2. Purify by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities.

Experimental Protocols

Synthesis of this compound using NBS

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.

Materials:

  • Imidazo[1,2-a]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve imidazo[1,2-a]pyrimidine (1.0 eq) in anhydrous DMF or CHCl₃ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Reaction Workflow

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve Imidazo[1,2-a]pyrimidine in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Add NBS Portion-wise Cool->Add_NBS Stir Stir and Monitor by TLC Add_NBS->Stir Quench Quench with Na₂S₂O₃ & NaHCO₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End End Purify->End

Caption: A general workflow for the synthesis and purification of this compound.

Logical Relationship of Potential Reaction Outcomes

G Potential Outcomes of Imidazo[1,2-a]pyrimidine Bromination cluster_outcomes Reaction Products Start Imidazo[1,2-a]pyrimidine + Brominating Agent (e.g., NBS) Desired This compound (Major Product) Start->Desired Successful Reaction Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Side_Product_1 Dibromo-imidazo[1,2-a]pyrimidine Start->Side_Product_1 Over-bromination Byproduct Succinimide (from NBS) Start->Byproduct

Caption: Possible products from the bromination of imidazo[1,2-a]pyrimidine.

References

Debromination as a side reaction in 3-Bromoimidazo[1,2-a]pyrimidine couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromoimidazo[1,2-a]pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions, with a specific focus on the prevalent side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, also known as hydrodebromination or protodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of the parent imidazo[1,2-a]pyrimidine, reducing the yield of the desired coupled product and complicating purification.

Q2: Why is this compound prone to debromination?

A2: The imidazo[1,2-a]pyrimidine core is an electron-deficient heterocyclic system. This electronic nature can make the C-Br bond more susceptible to cleavage. The exact mechanism of debromination can be complex and is influenced by several factors within the reaction, including the choice of catalyst, ligand, base, and solvent.

Q3: What are the general mechanisms leading to debromination?

A3: Debromination can occur through several pathways. One common pathway involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the this compound in a process that results in the replacement of the bromine with hydrogen. Sources of the hydride can include the solvent (e.g., alcohols), the base (e.g., amines), or even trace amounts of water in the reaction mixture.

Q4: How can I detect the formation of the debrominated side product?

A4: The debrominated product, imidazo[1,2-a]pyrimidine, can be identified by analyzing the crude reaction mixture using techniques such as ¹H NMR and ¹⁹F NMR spectroscopy (if applicable to your specific derivative), as well as LC-MS. The presence of a new set of signals corresponding to the parent heterocycle, alongside the desired product and starting material, indicates that debromination has occurred.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired C-C coupled product.

  • Presence of a significant amount of imidazo[1,2-a]pyrimidine in the crude reaction mixture.

Potential Causes & Solutions:

CauseRecommended Solution
Inappropriate Catalyst/Ligand System The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often effective at promoting the desired cross-coupling over debromination. A tandem catalyst system of XPhosPdG2/XPhos has been shown to be highly effective in minimizing debromination for a similar heterocyclic system.
Unfavorable Solvent Solvents can play a significant role in the extent of debromination. Protic solvents may serve as a hydride source. Consider switching to a less protic or aprotic solvent system. A mixture of ethanol and water has been demonstrated to be a good solvent system for minimizing debromination in some cases.
Incorrect Base The strength and type of base can influence the reaction outcome. Stronger bases may promote debromination. A weaker inorganic base like potassium carbonate (K₂CO₃) is often a good starting point. Using an excess of base can also promote the formation of the undesired debrominated product.
High Reaction Temperature / Long Reaction Time Prolonged heating can lead to decomposition and an increase in side reactions, including debromination. The use of microwave irradiation can significantly reduce the reaction time from hours to minutes and has been shown to completely suppress debromination in some instances, leading to a much cleaner reaction profile and higher yield of the desired product.
Issue 2: Hydro

Validation & Comparative

Navigating the NMR Landscape of 3-Bromoimidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine scaffolds, a thorough understanding of their structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate molecular architecture of these compounds. This guide provides a comparative analysis of the NMR spectral data for 3-bromoimidazo[1,2-a]pyrimidine derivatives and related analogues, supported by experimental protocols and visual workflows to aid in spectral interpretation.

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position significantly influences the electronic environment of the heterocyclic system, leading to characteristic shifts in the NMR spectrum. Understanding these spectral nuances is crucial for confirming successful synthesis and for structure-activity relationship (SAR) studies.

Comparative NMR Data Analysis

Table 1: ¹H NMR Spectral Data of Imidazo[1,2-a]pyrimidine Derivatives (DMSO-d₆)

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)Other Protons (δ, ppm)
2-Phenylimidazo[1,2-a]pyrimidine8.98-7.44 (m)8.98-7.44 (m)9.30 (dd, J=6.7, 1.9 Hz)8.98-7.44 (m)8.98-7.44 (m)Phenyl protons within 8.98-7.44 (m)
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine8.31-7.17 (m)8.31-7.17 (m)9.02 (dd, J=6.7, 1.9 Hz)8.59 (d, J=9.6 Hz)8.31-7.17 (m)Phenyl protons within 8.31-7.17 (m)
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine8.92-7.26 (m)8.92-7.26 (m)9.25 (d, J=6.9 Hz)8.92-7.26 (m)8.92-7.26 (m)Phenyl protons within 8.92-7.26 (m)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine8.15-7.04 (m)8.15-7.04 (m)9.52 (s)8.15-7.04 (m)8.15-7.04 (m)OCH₃: 3.87 (d, J=2.2 Hz), Phenyl protons within 8.15-7.04 (m)

Table 2: ¹³C NMR Spectral Data of Imidazo[1,2-a]pyrimidine Derivatives (DMSO-d₆)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8a (δ, ppm)Other Carbons (δ, ppm)
2-Phenylimidazo[1,2-a]pyrimidine157.29114.31---138.22Phenyl: 131.07, 130.02, 126.81
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine152.43110.37136.07109.10142.05134.74Phenyl: 131.57, 131.40, 128.58, 125.02, 122.62
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine156.39113.47137.56109.32144.72136.05Phenyl: 128.91, 128.53, 123.83, 117.05, 116.09
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine169.47107.81---164.43OCH₃: 56.03, Phenyl: 131.29, 127.30, 114.66

Experimental Protocols

A general procedure for the NMR analysis of this compound derivatives is outlined below. This protocol is a composite based on methodologies reported in the literature for similar compounds.[1][2]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3]

  • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is standard. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Perform Fourier transformation and phase correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, often aided by 2D NMR techniques such as COSY, HSQC, and HMBC.

Visualizing the Workflow and Structural Relationships

To further clarify the process and the key structural features influencing NMR spectra, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter H1_NMR ¹H NMR Spectroscopy filter->H1_NMR C13_NMR ¹³C NMR Spectroscopy filter->C13_NMR processing Fourier Transform, Phasing, Baseline Correction H1_NMR->processing C13_NMR->processing NMR_2D 2D NMR (COSY, HSQC, HMBC) assignment Peak Assignment NMR_2D->assignment calibration Chemical Shift Calibration processing->calibration integration Integration & Multiplicity Analysis calibration->integration integration->assignment structure Elucidated Molecular Structure assignment->structure

NMR Analysis Workflow for Imidazo[1,2-a]pyrimidine Derivatives.

Structural_Features cluster_substituents Substituent Effects on NMR Spectra cluster_spectra Resulting Spectral Changes Core Imidazo[1,2-a]pyrimidine Core Br 3-Bromo Substituent Core->Br Inductive Effect & Anisotropy Other_X Other Substituents (e.g., Cl, OMe) Core->Other_X Varying Electronic Effects Phenyl Aryl Groups Core->Phenyl Ring Current Effects Shifts Chemical Shift Changes Br->Shifts Coupling Coupling Constant Variations Br->Coupling Other_X->Shifts Phenyl->Shifts

Key Structural Features Influencing NMR Spectra.

References

A Comparative Guide to the Mass Spectrometry of 3-Bromoimidazo[1,2-a]pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of a bromine atom at the 3-position creates a versatile synthetic handle, enabling a diverse range of chemical transformations crucial for drug discovery and development. Accurate and efficient characterization of the resulting products is paramount, with mass spectrometry serving as a primary analytical tool.

This guide provides a comparative overview of mass spectrometry for the analysis of 3-bromoimidazo[1,2-a]pyrimidine reaction products, contrasted with other common analytical techniques. It includes detailed experimental protocols, data interpretation, and visual workflows to support researchers, scientists, and drug development professionals.

Common Synthetic Transformations

This compound is an excellent substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily centered around the C-Br bond, making it ideal for transition-metal-catalyzed cross-coupling reactions. Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 3-aryl or 3-vinyl derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to synthesize 3-aminoimidazo[1,2-a]pyrimidine derivatives.

  • Heck Coupling: Reaction with alkenes.

  • Nucleophilic Aromatic Substitution (SNAr): Although less common for bromides compared to fluorides, reactions with strong nucleophiles can occur.

The successful synthesis of novel derivatives through these reactions requires robust analytical methods to confirm the identity and purity of the products.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for unambiguous structure elucidation. The primary methods for characterizing imidazo[1,2-a]pyrimidine derivatives are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.[1][3]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FT-IR)
Primary Information Molecular Weight & FormulaMolecular Structure & ConnectivityFunctional Groups
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Low (milligram to microgram)
Sample Purity Can analyze complex mixtures (LC-MS, GC-MS)Requires highly pure samplesCan tolerate some impurities
Isomer Distinction Difficult for structural isomers; possible for diastereomers with chromatographyExcellentPoor
Analysis Time Fast (minutes)Slower (minutes to hours)Fast (minutes)
Key Application Rapid confirmation of product formation and molecular weight.Unambiguous structure determination and isomeric purity.Quick verification of the presence/absence of key functional groups.

Mass Spectrometry in Detail

Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a frequently used technique for analyzing imidazo[1,2-a]pyrimidine derivatives due to their polarity and thermal lability.[1] Electron Impact (EI) ionization is also employed, particularly with Gas Chromatography (GC-MS).[2]

Data Interpretation: The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For compounds containing bromine, a characteristic isotopic pattern is observed due to the presence of 79Br and 81Br isotopes in a nearly 1:1 ratio, resulting in two peaks of similar intensity separated by 2 Da (e.g., M+ and M+2).[4] This pattern is a clear indicator of the presence of unreacted starting material or bromine-containing fragments.

The fragmentation of the imidazo[1,2-a]pyrimidine core can be complex. Common fragmentation pathways involve the cleavage of the pyrimidine ring and the loss of small molecules like HCN or N2.[5] The specific fragmentation pattern is highly dependent on the substituents attached to the core.

Quantitative Data of Representative Derivatives

The following table summarizes the expected molecular ion peaks for various classes of 3-substituted imidazo[1,2-a]pyrimidine derivatives, which are commonly analyzed using ESI-MS in positive ion mode ([M+H]+).

Product ClassR-Group ExampleMolecular Formula of ProductCalculated m/z ([M+H]+)
3-Aryl Derivatives-PhenylC12H9N3196.08
3-Amino Derivatives-N(CH3)2C8H10N4163.10
3-Alkynyl Derivatives-C≡C-PhC14H9N3218.08
3-(4-chlorophenyl)-C6H4ClC12H8ClN3230.05

Note: The m/z values are calculated for the most abundant isotopes.

Experimental Protocol: Suzuki Coupling and LC-MS Analysis

This section provides a representative protocol for a Suzuki-Miyaura coupling reaction followed by LC-MS analysis.

Part 1: Synthesis of 3-phenylimidazo[1,2-a]pyrimidine

Materials:

  • This compound (198 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Pd(PPh3)4 (58 mg, 0.05 mmol)

  • 2M Sodium Carbonate (Na2CO3) solution (2.0 mL)

  • 1,4-Dioxane (10 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh3)4.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add 1,4-dioxane and the 2M Na2CO3 solution.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: LC-MS Analysis

Instrumentation:

  • LC System: Agilent 1260 Infinity II or equivalent, with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.

Method:

  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in 1 mL of methanol or acetonitrile.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Conditions (Positive Ion Mode):

    • Ionization Source: ESI

    • Drying Gas Temperature: 350°C

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 3500 V

    • Scan Range: m/z 50 - 500

Expected Result: The analysis should show a major peak in the chromatogram. The corresponding mass spectrum for this peak should display a prominent ion at m/z 196.1 , corresponding to the [M+H]+ of 3-phenylimidazo[1,2-a]pyrimidine. The absence of a signal with the characteristic bromine isotopic pattern at m/z 198.0/200.0 confirms the consumption of the starting material.

Visualizations

Reaction and Characterization Workflow

cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_techniques Techniques Reactants This compound + Coupling Partner Reaction Cross-Coupling Reaction (e.g., Suzuki) Reactants->Reaction Workup Extraction & Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Structural Characterization Purification->Analysis MS Mass Spectrometry (MS) (Molecular Weight) Analysis->MS NMR NMR Spectroscopy (Structure) Analysis->NMR IR FT-IR Spectroscopy (Functional Groups) Analysis->IR Final Confirmed Product Structure MS->Final NMR->Final IR->Final

Caption: Workflow from synthesis to structural confirmation.

LC-MS Analytical Workflow

Sample Purified Product in Solution Injector Autosampler Injection Sample->Injector LC HPLC Column (Separation) Injector->LC ESI ESI Source (Ionization) LC->ESI MS Mass Analyzer (m/z Detection) ESI->MS Detector Detector MS->Detector Data Data System: Chromatogram & Mass Spectrum Detector->Data

Caption: The process of LC-MS analysis.

Comparison of Analytical Information

cluster_info Information Derived cluster_tech Analytical Technique Product Reaction Product MS Mass Spec. Product->MS NMR NMR Product->NMR IR FT-IR Product->IR MW Molecular Weight Formula Molecular Formula (High-Res MS) Connectivity Atom Connectivity (2D NMR) Isomerism Isomeric Structure FuncGroups Functional Groups MS->MW MS->Formula HRMS NMR->Connectivity NMR->Isomerism IR->FuncGroups

Caption: Information provided by different analytical techniques.

References

A Comparative Analysis of the Biological Activity of 3-Bromoimidazo[1,2-a]pyrimidine and Other Imidazopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among the various substituted derivatives, 3-Bromoimidazo[1,2-a]pyrimidine has emerged as a compound of significant interest. This guide provides an objective comparison of the biological activity of this compound with other imidazo[1,2-a]pyrimidine analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.

Key Biological Activities of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidine derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities. The nature and position of substituents on the imidazo[1,2-a]pyrimidine ring system play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity: A Tale of Substituent Effects

The anticancer potential of imidazo[1,2-a]pyrimidines is one of the most extensively studied areas. The presence and position of a bromine atom, as in this compound, can significantly influence cytotoxic activity. While direct comparative data for this compound is limited in publicly available literature, structure-activity relationship (SAR) studies on related compounds provide valuable insights. For instance, studies on various substituted imidazo[1,2-a]pyridines and pyrimidines have shown that halogen substituents can enhance anticancer activity.

Below is a comparative table of the anticancer activity (IC50 values) of various imidazo[1,2-a]pyrimidine and related imidazopyridine derivatives against different cancer cell lines. This data, compiled from multiple studies, illustrates the impact of different substituents on cytotoxicity.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative 1 HT-294.15 ± 2.93[1][2]
B16F10>200[2]
MEF (normal)40.54 ± 4.34[1]
Imidazo[1,2-a]pyridine Derivative 2 B16F1021.75 ± 0.81[1][2]
MEF (normal)>200[2]
Imidazo[1,2-a]pyridine Derivative 3 MCF-766.48 ± 37.87[1][2]
B16F10197.06 ± 14.42[1][2]
Imidazo[1,2-a]pyridine Derivative 4 HT-2910.11 ± 0.70[1]
B16F1014.39 ± 0.04[1]
MEF (normal)16.31 ± 0.08[1]
Thieno[2,3-d]pyrimidine Derivative 1 MCF-722.12[3]
Thieno[2,3-d]pyrimidine Derivative 2 MCF-722.52[3]
Thieno[2,3-d]pyrimidine Derivative 3 MCF-727.83[3]
Thieno[2,3-d]pyrimidine Derivative 4 MCF-729.22[3]
Doxorubicin (Reference) MCF-730.40[3]

Note: The specific structures of the proprietary derivatives from the cited literature are not fully disclosed. The data is presented to illustrate the range of activities within the broader class of compounds.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Imidazo[1,2-a]pyrimidines have also been investigated for their potential as antimicrobial agents. The introduction of a bromine atom at the 3-position can modulate the lipophilicity and electronic properties of the molecule, which may influence its ability to penetrate microbial cell walls and interact with molecular targets.

A study on imidazo[1,2-a]pyrimidine chalcones demonstrated that these derivatives exhibit good to excellent activity against various bacterial strains. While this study did not specifically include this compound, it highlights the potential of the core scaffold in developing new antimicrobial agents. For instance, one of the synthesized chalcone derivatives incorporating a bromophenyl group showed significant antibacterial activity[4].

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazo[1,2-a]pyrimidine Derivatives

Compound/DerivativeE. coliS. aureusC. albicansReference
2-(3-bromophenyl)imidazo[1,2-a]pyrimidine ---[5]
Imidazo[1,2-a]pyrimidine Derivative A >1002512.5[6]
Imidazo[1,2-a]pyrimidine Derivative B 5012.56.25[6]
5-n-Octylaminoimidazo[1,2-a]pyrimidine 12.56.256.25[6]
Ciprofloxacin (Reference) <0.25<0.25-

Note: Specific MIC values for 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine were not provided in the reference. The table showcases the activity of other derivatives to provide context.

Antiviral Activity: A Broad Spectrum of Inhibition

The antiviral potential of imidazo[1,2-a]pyrimidines is a growing area of research. These compounds have shown activity against a range of viruses. The mechanism of action for many antiviral imidazo[1,2-a]pyrimidines involves the inhibition of viral replication by targeting key viral enzymes or host cell factors necessary for viral propagation. Some pyrimidine derivatives have been found to inhibit de novo pyrimidine biosynthesis, a pathway essential for the replication of many viruses[4][7].

Signaling Pathways and Mechanisms of Action

The biological effects of imidazo[1,2-a]pyrimidine derivatives are often mediated through their interaction with specific signaling pathways implicated in disease pathogenesis.

Anticancer Mechanisms

In the context of cancer, several imidazo[1,2-a]pyridine and pyrimidine derivatives have been shown to inhibit key signaling pathways that drive tumor growth and survival. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, leading to the induction of apoptosis in cancer cells[9].

  • Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been found to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1[10].

  • STAT3/NF-κB Pathway: These transcription factors play critical roles in inflammation and cancer. Novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.

anticancer_pathways PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Imidazopyrimidine_PI3K Imidazo[1,2-a]pyrimidine Derivatives Imidazopyrimidine_PI3K->PI3K Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes_Wnt Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes_Wnt Imidazopyrimidine_Wnt Imidazo[1,2-a]pyrimidine Derivatives Imidazopyrimidine_Wnt->Beta_Catenin Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 NFkB NF-κB Cytokines->NFkB Inflammation_Genes Inflammatory Genes (iNOS, COX-2) STAT3->Inflammation_Genes NFkB->Inflammation_Genes Imidazopyrimidine_STAT3 Imidazo[1,2-a]pyridine Derivatives Imidazopyrimidine_STAT3->STAT3 Imidazopyrimidine_STAT3->NFkB

Caption: Key anticancer signaling pathways targeted by imidazopyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols for key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Imidazopyrimidine Derivatives & Vehicle Control B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

broth_microdilution_workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform 2-fold Serial Dilution of Compounds in 96-well Plate B->C D Incubate at Optimal Temperature C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a versatile platform for the development of novel therapeutic agents. While direct and extensive comparative data for this compound is not yet abundant in the public domain, the existing body of research on related analogs strongly suggests its potential as a biologically active molecule. The presence of the bromine atom is anticipated to influence its pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute studies that will further elucidate the therapeutic potential of this compound and other promising derivatives.

References

Reactivity Face-Off: Brominated vs. Chlorinated Imidazopyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of medicinal chemistry, imidazopyrimidines represent a privileged scaffold, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this heterocyclic system, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. A key consideration in this process is the choice of the halogen on the imidazopyrimidine core, typically bromine or chlorine, which significantly influences the compound's reactivity. This guide provides an objective comparison of the reactivity of brominated versus chlorinated imidazopyrimidines in common cross-coupling reactions, supported by experimental data from related heterocyclic systems, to aid researchers in making informed decisions for their synthetic strategies.

The Reactivity Hierarchy: A Fundamental Principle

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[3] This trend is dictated by the carbon-halogen (C-X) bond strength, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst than the stronger C-Cl bond. This fundamental difference in reactivity has significant implications for reaction conditions, catalyst selection, and overall efficiency. While data directly comparing brominated and chlorinated imidazopyrimidines under identical conditions is scarce in the literature, extensive studies on analogous heterocyclic systems, such as pyridines and pyrimidines, provide a clear and consistent picture of this reactivity difference.

Quantitative Comparison of Cross-Coupling Reactions

The following tables summarize representative data from the literature for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on analogous brominated and chlorinated N-heterocycles. These examples serve to illustrate the general reactivity trends that can be expected for imidazopyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing brominated and chlorinated substrates, the former consistently demonstrates higher reactivity, often leading to better yields under milder conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 695[4]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 / 1285[5]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O100 / 1875-85[5]

Analysis: The data on 2-halopyridines clearly shows that the brominated substrate reacts faster and at a lower temperature to give a higher yield compared to its chlorinated counterpart. Achieving high yields with chlorinated substrates often necessitates more advanced catalyst systems (e.g., with specialized phosphine ligands like SPhos) and more forcing conditions.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, brominated heterocycles are generally more reactive than their chlorinated analogs in this transformation.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene80Good[4]
2-ChloroquinolineAnilinePd(OAc)₂ / DicyclohexylphosphinobiphenylNaOtBuToluene100Good[4]

Analysis: While both substrates can be effectively coupled, the chlorinated systems often require higher temperatures and more sterically demanding and electron-rich ligands to facilitate the challenging oxidative addition of the C-Cl bond.[4] The development of sophisticated ligands has been instrumental in making the amination of chloro-heterocycles a more viable synthetic route.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity difference between brominated and chlorinated substrates is particularly pronounced in this reaction.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485[4]
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245[4]

Analysis: The data starkly illustrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, resulting in a significantly lower yield even with a much longer reaction time compared to 2-bromopyridine under otherwise identical conditions.[4] For this reason, brominated or iodinated precursors are strongly preferred for this transformation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for brominated and chlorinated imidazopyrimidine substrates.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Imidazopyrimidine

Materials:

  • Halogenated imidazopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated imidazopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 5:1 ratio).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). For chlorinated substrates, higher temperatures and a more active catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos) may be required.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6][7]

General Protocol for Buchwald-Hartwig Amination of a Halogenated Imidazopyrimidine

Materials:

  • Halogenated imidazopyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the halogenated imidazopyrimidine and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Chlorinated substrates will likely require higher temperatures and a more robust catalyst system.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[8]

Visualizing Workflows and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of these compounds, the following diagrams are provided.

G General Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Halogenated Imidazopyrimidine - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->inert heat Heat to Desired Temperature (80-120°C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Imidazopyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in cancer.[1][9]

G Simplified Kinase Signaling Pathway cluster_inhibitor Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Imidazopyrimidine Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a representative imidazopyrimidine-based kinase inhibitor.

Conclusion and Recommendations

The choice between a brominated and a chlorinated imidazopyrimidine for cross-coupling reactions is a trade-off between reactivity and the cost or availability of the starting material.

  • Brominated Imidazopyrimidines are the preferred substrates when high reactivity is desired. They generally provide higher yields in shorter reaction times and under milder conditions. This makes them ideal for the synthesis of complex molecules, especially in late-stage functionalization where efficiency is paramount.

  • Chlorinated Imidazopyrimidines , while less reactive, are often more cost-effective and readily available. Advances in catalyst technology have made their use in cross-coupling reactions increasingly feasible, although they typically require higher temperatures, longer reaction times, and more sophisticated, often expensive, ligands. They are a viable option for large-scale synthesis where cost is a major driver, provided that the reaction conditions are carefully optimized.

For researchers in drug development, it is recommended to screen both substrates in early-stage discovery to determine the optimal balance of reactivity, yield, and cost for a particular synthetic route. The data and protocols presented in this guide provide a solid foundation for designing these comparative experiments.

References

A Comparative Guide to NMR and Mass Spectrometry for the Characterization of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 3-Bromoimidazo[1,2-a]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, requires thorough characterization to confirm its identity and purity. This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of this molecule, complete with supporting data from analogous structures and detailed experimental protocols.

Introduction to Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

While both techniques are essential for unambiguous structure determination, they provide complementary information. A combined approach, utilizing both NMR and MS, is often the gold standard in chemical characterization.[1][2]

Data Presentation: A Comparative Analysis

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (δ, ppm) Carbon Predicted Chemical Shift (δ, ppm)
H-2~7.8 - 8.0C-2~110 - 115
H-5~8.5 - 8.7C-3~105 - 110
H-6~7.0 - 7.2C-5~145 - 150
H-7~8.0 - 8.2C-6~115 - 120
C-7~130 - 135
C-8a~140 - 145

Note: Predicted chemical shifts are based on data from similar imidazo[1,2-a]pyrimidine systems and are for illustrative purposes. Actual experimental values may vary.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₆H₄BrN₃PubChem
Exact Mass 196.95886 Da[3]
Monoisotopic Mass 196.95886 Da[3]
Expected Isotopic Pattern M+ and M+2 peaks of approximately equal intensityGeneral MS principle for brominated compounds

Experimental Protocols

Detailed methodologies for acquiring NMR and Mass Spectrometry data are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0 to 200 ppm.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI):

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Parameters:

    • Capillary voltage: 3-4 kV.

    • Nebulizer gas (N₂): 1-2 Bar.

    • Drying gas (N₂): 5-8 L/min at 200-250 °C.

    • Mass range: m/z 50-500.

    • Data acquisition: Full scan mode.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for characterizing this compound and the relationship between the analytical techniques and the information they provide.

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Purity & Structure MS Mass Spectrometry Purification->MS Molecular Weight NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirmed Structure of this compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis and characterization of this compound.

G Information from NMR and Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR MolWeight Molecular Weight Compound->MolWeight Formula Molecular Formula (HRMS) Compound->Formula Connectivity Connectivity (J-coupling) H_NMR->Connectivity Environment Chemical Environment (δ) H_NMR->Environment Stoichiometry Proton Ratios (Integration) H_NMR->Stoichiometry Isotopes Isotopic Pattern (Br) MolWeight->Isotopes Fragmentation Fragmentation Pattern MolWeight->Fragmentation

Caption: Complementary information obtained from NMR and Mass Spectrometry.

Conclusion

Both NMR spectroscopy and mass spectrometry are indispensable tools for the characterization of this compound. NMR provides an in-depth look at the molecular structure, confirming the arrangement of atoms and the overall scaffold. Mass spectrometry, particularly high-resolution MS, definitively establishes the molecular formula and provides crucial confirmation of the compound's identity through its exact mass. For comprehensive and unambiguous structural elucidation, a combined analytical approach is strongly recommended. This ensures the correct identification and purity assessment, which are critical for any subsequent use of the compound in research and development.

References

Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and kinase inhibitory effects. The substitution pattern on this core nucleus plays a critical role in modulating its potency and selectivity. This guide provides a comparative analysis of imidazo[1,2-a]pyrimidine and its closely related imidazo[1,2-a]pyridine analogs, with a focus on their structure-activity relationships (SAR) as anticancer agents. While direct, comprehensive SAR studies on 3-bromoimidazo[1,2-a]pyrimidine analogs are not extensively available in the public domain, this guide draws upon insightful data from studies on structurally similar compounds to provide valuable insights for drug discovery and development.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

A study by Al-Qadi et al. on a series of 3-aminoimidazo[1,2-a]pyridine derivatives provides a clear illustration of the impact of substitutions on anticancer activity. The cytotoxicity of these compounds was evaluated against three human cancer cell lines: MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma), as well as a normal mouse embryonic fibroblast (MEF) cell line to assess selectivity.[1][2][3][4][5][6] The results, summarized as IC50 values (the concentration required to inhibit 50% of cell growth), are presented in the table below.

CompoundR (at C-2)R' (at C-3)IC50 (µM) vs. MCF-7IC50 (µM) vs. HT-29IC50 (µM) vs. B16F10IC50 (µM) vs. MEF (Normal Cells)
11 Indolep-chlorophenyl20.47 ± 0.1018.34 ± 1.22> 10015.19 ± 0.22
12 p-nitrophenylp-chlorophenyl45.31 ± 0.534.15 ± 2.9364.81 ± 15.7840.54 ± 4.34
13 Furanp-chlorophenyl66.48 ± 37.8748.31 ± 0.53197.06 ± 14.4232.93 ± 0.09
14 p-tolylp-chlorophenyl> 20044.45 ± 0.1521.75 ± 0.81> 200
18 2,4-difluorophenylp-chlorophenyl14.81 ± 0.2010.11 ± 0.7014.39 ± 0.0416.31 ± 0.08

Key SAR Observations:

  • Influence of C-3 Substitution: The presence of a p-chlorophenyl group at the C-3 position was a common feature among the more active compounds, suggesting its importance for cytotoxic activity.

  • Impact of C-2 Substitution:

    • A 2,4-difluorophenyl group at the C-2 position (compound 18 ) resulted in the most potent activity against all three cancer cell lines.[6]

    • An indole moiety (compound 11 ) also conferred significant cytotoxicity, particularly against MCF-7 and HT-29 cell lines.[6]

    • A p-nitrophenyl group (compound 12 ) led to the highest potency against the HT-29 colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM.[3][4][5]

    • Electron-donating groups like p-tolyl (compound 14 ) or a furan ring (compound 13 ) at the C-2 position generally resulted in reduced potency.

  • Selectivity: Compound 12 demonstrated a notable selectivity for colon cancer cells (HT-29) over normal MEF cells, with a tenfold lower IC50 value against the cancer cell line.[5] In contrast, some of the most potent compounds, such as 18 , also exhibited high toxicity against normal cells, highlighting a potential lack of a therapeutic window.[5][6]

Experimental Protocols

Cytotoxicity Assay (Trypan Blue Exclusion Assay)

The in vitro cytotoxicity of the synthesized imidazo[1,2-a]pyridine compounds was determined using the Trypan Blue Exclusion Assay against MCF-7, HT-29, B16F10, and MEF cell lines.[5]

  • Cell Culture: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Viability Assessment: After the incubation period, the cells were harvested, and cell viability was assessed using the trypan blue exclusion method. A solution of trypan blue is added to the cell suspension. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • Cell Counting: The number of viable and non-viable cells was counted using a hemocytometer under a microscope.

  • IC50 Determination: The percentage of cell viability was plotted against the compound concentration, and the IC50 value was calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study, a fundamental process in the iterative cycle of drug discovery and optimization.

SAR_Workflow General SAR Study Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead_Identification Lead Compound Identification Analog_Design Analog Design & Synthesis (Systematic Modification) Lead_Identification->Analog_Design Biological_Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Analog_Design->Biological_Screening Data_Analysis Data Analysis (e.g., IC50 Determination) Biological_Screening->Data_Analysis SAR_Establishment Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR_Establishment Optimization Lead Optimization (Improved Potency/Selectivity) SAR_Establishment->Optimization Optimization->Analog_Design Iterative Cycle

Caption: A flowchart illustrating the iterative process of a Structure-Activity Relationship (SAR) study.

Conclusion

The structure-activity relationship studies of imidazo[1,2-a]pyridine analogs reveal that modifications at the C-2 and C-3 positions of the heterocyclic core significantly influence their anticancer potency and selectivity. Specifically, the presence of a p-chlorophenyl group at C-3 and electron-withdrawing or bulky aromatic groups at C-2 appear to be favorable for enhanced cytotoxicity. These findings provide a valuable starting point for the rational design of novel and more effective anticancer agents based on the imidazo[1,2-a]pyrimidine and related scaffolds. Further investigation into this compound analogs, leveraging these insights, could lead to the discovery of potent and selective drug candidates.

References

The Two Faces of Efficacy: Correlating In Vitro Potency with In Vivo Performance of 3-Substituted Imidazo[1,2-a]pyrimidine and Pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the translation of preclinical data from the lab bench to in vivo models for a promising class of heterocyclic compounds.

The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including promising anticancer properties. While numerous derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, the successful translation of this potency into in vivo efficacy remains a critical hurdle in the drug development pipeline. This guide provides a comparative overview of the in vitro and in vivo performance of select 3-substituted imidazo[1,2-a]pyrimidine and pyridine derivatives, supported by experimental data and detailed methodologies. The focus is on understanding the structure-activity relationships that govern their efficacy in both settings and the signaling pathways they modulate.

In Vitro Efficacy: Potent Cytotoxicity Against a Range of Cancer Cell Lines

The initial screening of novel chemical entities typically involves assessing their cytotoxic effects on a panel of cancer cell lines. This provides crucial information on their potency (often measured as the half-maximal inhibitory concentration, IC50) and their selectivity towards cancer cells over normal cells.

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 3-substituted imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

Compound IDSubstitution at Position 3Cancer Cell LineIC50 (µM)Reference
Compound 12 p-chlorophenylHT-29 (Colon)4.15 ± 2.93[1]
MCF-7 (Breast)30.88 ± 14.44[1]
B16F10 (Melanoma)64.81 ± 15.78[1]
Compound 18 p-chlorophenyl amineHT-29 (Colon)10.11 ± 0.70[1]
MCF-7 (Breast)14.81 ± 0.20[1]
B16F10 (Melanoma)14.39 ± 0.04[1]
Compound 5j 3-(4-chlorophenoxy)COX-2 Inhibition0.05[2]
MBM-17 Not SpecifiedNek2 Inhibition0.003[3]
MBM-55 Not SpecifiedNek2 Inhibition0.001[3]

From Bench to Bedside: Translating In Vitro Results to In Vivo Models

While in vitro assays are essential for initial screening, in vivo studies in animal models are indispensable for evaluating the therapeutic potential of a drug candidate. These studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system.

Comparative In Vivo Efficacy

This table presents the in vivo efficacy of selected imidazo[1,2-a]pyridine derivatives that showed promising in vitro activity.

Compound IDAnimal ModelTumor TypeDosage and AdministrationTherapeutic OutcomeReference
Compound 4c & 4i Wnt-reporter zebrafishNot ApplicableNot SpecifiedActivity comparable to reference compound IWR1[4]
Compound 5j Male NMRI miceAcetic acid-induced writhing12.38 mg/kg (ED50)Notable analgesic activity[2]
MBM-17S & MBM-55S Not SpecifiedNot SpecifiedNot SpecifiedSignificant tumor growth suppression[3]

Unraveling the Mechanism: Modulation of Key Signaling Pathways

The anticancer activity of imidazo[1,2-a]pyridine and pyrimidine derivatives is often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Two such pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[5][6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt pmTORC1 p-mTORC1 pAkt->pmTORC1 activates mTORC1 mTORC1 mTORC1->pmTORC1 Proliferation Cell Proliferation & Survival pmTORC1->Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazopyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[4]

Wnt_BetaCatenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibits pBetaCatenin p-β-catenin (Degradation) DestructionComplex->pBetaCatenin phosphorylates BetaCatenin β-catenin BetaCatenin->pBetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazopyrimidine->BetaCatenin inhibits signaling

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: A typical workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Tumor Xenograft Model

Animal models, such as tumor xenografts in immunodeficient mice, are commonly used to evaluate the antitumor efficacy of drug candidates.

Workflow:

Xenograft_Model_Workflow A 1. Subcutaneously inject human cancer cells into immunodeficient mice B 2. Allow tumors to grow to a palpable size A->B C 3. Randomize mice into control and treatment groups B->C D 4. Administer test compound or vehicle (e.g., daily intraperitoneal injection) C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Sacrifice mice at the end of the study E->F G 7. Excise tumors and perform further analysis (e.g., histopathology) F->G

Caption: A generalized workflow for an in vivo tumor xenograft study.

Conclusion

The development of effective anticancer agents requires a rigorous evaluation of their efficacy, from initial in vitro screenings to comprehensive in vivo studies. The 3-substituted imidazo[1,2-a]pyrimidine and pyridine derivatives represent a promising class of compounds with potent anticancer activities. The data presented in this guide highlight the importance of multiparametric optimization, considering not only the in vitro potency but also the pharmacokinetic and pharmacodynamic properties that govern in vivo efficacy. A deeper understanding of their mechanism of action, particularly their interaction with key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, will be instrumental in the rational design of next-generation anticancer therapeutics with improved clinical outcomes. Future studies should aim to establish a clearer correlation between the in vitro and in vivo data for a broader range of these derivatives to refine the predictive models for successful clinical translation.

References

A Comparative Guide: Microwave-Assisted Versus Conventional Synthesis of 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine, a key scaffold in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two prominent methods: conventional heating and microwave-assisted synthesis. The choice of method can significantly impact reaction time, yield, and overall efficiency, making this comparison crucial for researchers in drug discovery and development.

Performance Comparison: A Quantitative Overview

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[1] The data presented below, compiled from studies on the synthesis of imidazo[1,2-a]pyrimidine and related derivatives, highlights the key advantages of microwave irradiation over conventional heating methods.[2][3][4]

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time MinutesHours to Overnight
Reaction Yield Generally Higher (e.g., up to 95%)[2]Moderate to Good (often lower than microwave)
Temperature Precisely controlled, rapid heatingBulk heating, potential for overheating
Solvent Usage Often uses greener solvents like water-IPA mixtures[2]Typically requires organic solvents like acetone or ethanol
Energy Efficiency More energy-efficient due to localized heatingLess energy-efficient
Product Purity Often results in cleaner products with fewer byproductsMay require more extensive purification

Experimental Protocols

The following are representative experimental protocols for the synthesis of the imidazo[1,2-a]pyrimidine core, which can be subsequently brominated to yield the target compound, this compound.

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines

This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines.[2]

  • Reactant Mixture: In a microwave-safe vessel, combine 2-aminopyrimidine (1 mmol) and 2-bromoacetophenone (1 mmol).

  • Solvent Addition: Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 5-25 minutes.[2]

  • Workup and Purification: After the reaction is complete, cool the vessel. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.[2]

Conventional Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol is based on a conventional method for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.[5]

  • Reactant Mixture: In a round-bottom flask, dissolve 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml).[5]

  • Reaction Conditions: Stir the mixture at ambient temperature overnight.[5]

  • Product Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is filtered.[5]

  • Purification: Wash the filtered solid with acetone to yield the final product.[5]

Experimental Workflow

The following diagram illustrates the generalized workflows for both microwave-assisted and conventional synthesis of the imidazo[1,2-a]pyrimidine core.

G cluster_0 Microwave-Assisted Synthesis cluster_1 Conventional Synthesis MA_Start Mix Reactants & Solvent MA_React Microwave Irradiation (5-25 mins, 100°C) MA_Start->MA_React MA_Workup Solvent Removal & Purification MA_React->MA_Workup MA_End Pure Product MA_Workup->MA_End CS_Start Mix Reactants & Solvent CS_React Stir at Room Temp (Overnight) CS_Start->CS_React CS_Workup Filtration & Washing CS_React->CS_Workup CS_End Pure Product CS_Workup->CS_End

Caption: A comparison of microwave-assisted and conventional synthesis workflows.

Conclusion

For the synthesis of the imidazo[1,2-a]pyrimidine scaffold, the precursor to this compound, the microwave-assisted approach offers significant advantages in terms of reduced reaction time and potentially higher yields.[2][3] While conventional methods are still viable and may be suitable for large-scale synthesis where microwave reactor capacity is a limitation, microwave-assisted synthesis is a more efficient and environmentally friendly option for rapid lead generation and optimization in a research and development setting.[1][3] The use of greener solvents in microwave protocols further enhances its appeal from a sustainability perspective.[2]

References

Comparative Analysis of 3-Bromoimidazo[1,2-a]pyrimidine Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis based on experimental X-ray crystallographic data for two distinct 3-Bromoimidazo[1,2-a]pyrimidine derivatives could not be completed at this time due to the absence of publicly available, detailed crystallographic studies for multiple compounds within this specific chemical class in recent literature.

While the imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry, comprehensive and directly comparable X-ray crystallographic data for a series of 3-bromo substituted derivatives were not found in a survey of recent scientific publications. Research in this area often focuses on the synthesis and biological activity of broader classes of related heterocyclic compounds, with crystallographic analyses being reported for single, exemplary compounds rather than a comparative series.

To provide a framework for future comparative studies, this guide outlines the methodologies and data presentation that would be essential for a rigorous X-ray crystallographic analysis of this compound derivatives.

Hypothetical Comparison Framework

Should crystallographic data for two such derivatives, hereby designated as Compound A and Compound B , become available, a comparative guide would be structured as follows:

Table 1: Comparative Crystallographic Data for this compound Derivatives
ParameterCompound ACompound B
Crystal System e.g., Monoclinice.g., Orthorhombic
Space Group e.g., P2₁/ce.g., Pca2₁
Unit Cell Dimensions
a (Å)valuevalue
b (Å)valuevalue
c (Å)valuevalue
α (°)9090
β (°)value90
γ (°)9090
Volume (ų) valuevalue
Z valuevalue
Calculated Density (g/cm³) valuevalue
Key Bond Lengths (Å)
C3-Brvaluevalue
N1-C2valuevalue
N4-C3avaluevalue
Key Bond Angles (°)
N1-C2-C3valuevalue
C2-C3-Brvaluevalue
Dihedral Angle (°)
Imidazo ring vs Pyrimidine ringvaluevalue

Experimental Protocols

A typical experimental workflow for the X-ray crystallographic analysis of novel this compound derivatives would involve the following key steps:

  • Synthesis and Purification: The target compounds would be synthesized through established or novel synthetic routes. Purification, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane), is crucial to obtain single crystals of sufficient quality for diffraction experiments.

  • Crystal Growth: Single crystals are grown by slow evaporation of the solvent from a saturated solution of the purified compound. Other techniques such as vapor diffusion or cooling crystallization may also be employed.

  • X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares techniques. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

  • Data Validation and Visualization: The final refined crystal structure is validated using crystallographic software to check for geometric consistency and other quality indicators. The structure is then visualized using programs like ORTEP or Mercury to generate graphical representations of the molecule and its packing in the crystal lattice.

Visualizations

Experimental Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection on Diffractometer crystal_growth->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement validation Validation & Visualization refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Hypothetical Signaling Pathway Inhibition

If biological data were available suggesting that these compounds act as inhibitors of a specific signaling pathway, for example, a kinase pathway implicated in cancer, a diagram could be constructed to illustrate this.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound Derivative inhibitor->raf

Caption: A hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromoimidazo[1,2-a]pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromoimidazo[1,2-a]pyrimidine, a compound recognized for its acute oral toxicity. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Safety and Handling Profile

This compound is classified as an acute toxic substance (Category 3) if swallowed, as indicated by its GHS06 pictogram featuring a skull and crossbones.[1] Due to its hazardous nature, it must be handled with care, utilizing appropriate personal protective equipment (PPE), and disposed of as special waste.

Key Safety Information:

PropertyValueSource
CAS Number 6840-45-5[1]
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Hazard Classification Acute Toxicity 3, Oral[1]
Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1]

Step-by-Step Disposal Protocol

Given the absence of specific, universally mandated disposal methodologies for this compound, a conservative approach adhering to general best practices for hazardous chemical waste is required. The following protocol is based on guidelines for similar chemical structures and should be executed in consultation with local institutional and environmental regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any dust or vapors.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound using non-sparking tools.

    • Place the collected solid into a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must be considered contaminated.

    • Place all contaminated items in the same designated hazardous waste container.

  • Contaminated Packaging:

    • The original product container, even if empty, should be treated as hazardous waste.

    • Dispose of the container as you would the unused product.[2]

3. Labeling and Storage:

  • Labeling: The hazardous waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic").

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[2]

  • Regulatory Compliance: Ensure that the disposal process is carried out in strict accordance with all local, regional, and national environmental regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_final Final Disposal Protocol cluster_end Completion start Identify Material for Disposal is_product Is it the pure compound or contaminated material? start->is_product collect_solid Collect solid waste in a designated hazardous container is_product->collect_solid Pure Compound collect_contaminated Collect contaminated items in the same hazardous container is_product->collect_contaminated Contaminated Material (e.g., gloves, packaging) label_store Label container with 'Toxic' and chemical name. Store securely. collect_solid->label_store collect_contaminated->label_store professional_disposal Arrange for disposal by a licensed hazardous waste company label_store->professional_disposal end Disposal Complete professional_disposal->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the relevant Safety Data Sheets (SDS) for specific guidance.

References

Essential Safety and Operational Guide for 3-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 3-Bromoimidazo[1,2-a]pyrimidine. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The GHS pictogram associated with acute oral toxicity is the skull and crossbones (GHS06).

Adherence to a comprehensive personal protective equipment plan is mandatory. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following experimental protocol is essential for the safe handling of this compound.

  • Preparation of the Work Area :

    • Ensure a certified chemical fume hood is operational.

    • Clear the work area of any unnecessary equipment or clutter.

    • Place all necessary equipment, including a designated waste container, within the fume hood.[2]

    • Verify that a safety shower and eyewash station are readily accessible.[2]

  • Handling the Compound :

    • Wear all required personal protective equipment as detailed in the table above.

    • Carefully measure and transfer the required amount of this compound. Avoid generating dust.

    • Conduct all experimental procedures involving this compound within the chemical fume hood.

    • Keep the sash of the fume hood at the lowest possible height that still allows for comfortable work.

  • Cleanup :

    • Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent (e.g., acetone) inside the fume hood.

    • Collect the rinsate as hazardous waste.

    • Wipe down the work surface of the fume hood with a suitable solvent and cleaning agent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[3]

  • Container Labeling : Use a designated, properly labeled waste container for all this compound waste. The label should clearly state "Halogenated Hazardous Waste" and list the contents.[3]

  • Disposal Procedure : Follow your institution's specific hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for guidance on collection and disposal.

Visual Workflow for Handling this compound

The following diagram outlines the logical flow of operations for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Prepare Work Area in Fume Hood verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer Proceed to Handling run_experiment Conduct Experiment in Fume Hood weigh_transfer->run_experiment decontaminate Decontaminate Glassware run_experiment->decontaminate Experiment Complete clean_hood Clean Fume Hood Surface decontaminate->clean_hood segregate_waste Segregate Halogenated Waste clean_hood->segregate_waste dispose Dispose of Waste per Institutional Protocol segregate_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.